molecular formula C22H16ClNO4 B062262 N-Fmoc-4-amino-2-chlorobenzoic acid CAS No. 186320-13-8

N-Fmoc-4-amino-2-chlorobenzoic acid

Cat. No.: B062262
CAS No.: 186320-13-8
M. Wt: 393.8 g/mol
InChI Key: GXXAGPZCPKDNHU-UHFFFAOYSA-N
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Description

N-Fmoc-4-amino-2-chlorobenzoic acid is a sophisticated and highly valuable protected amino acid derivative designed for advanced peptide synthesis and medicinal chemistry applications. This compound serves as a critical building block for the incorporation of a substituted benzoic acid scaffold into complex molecular architectures, particularly within Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amine functionality, allowing for selective deprotection under mild basic conditions without affecting other sensitive functional groups. The 2-chloro substituent on the benzoic acid ring introduces steric and electronic effects that can significantly influence the conformation, binding affinity, and metabolic stability of the resulting peptide or peptidomimetic. This makes it an essential reagent in the development of protease inhibitors, protein-protein interaction disruptors, and targeted therapeutics. Furthermore, the carboxylic acid moiety is readily available for activation and coupling to the N-terminus of a growing peptide chain or other molecular fragments. Its primary research value lies in its ability to introduce a unique, halogenated aromatic amino acid core, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery pipelines. This reagent is strictly for research use in chemical biology, pharmaceutical development, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXAGPZCPKDNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590509
Record name 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
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Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186320-13-8
Record name 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Fmoc-4-amino-2-chlorobenzoic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Molecular Complexity

In the landscape of modern drug discovery and peptide science, the ability to introduce unique structural motifs is paramount. N-Fmoc-4-amino-2-chlorobenzoic acid emerges as a sophisticated building block, offering researchers a strategic tool for crafting novel peptides, peptidomimetics, and complex molecular architectures. Its rigid, substituted aromatic core provides a scaffold to enforce specific conformations, a critical factor in modulating biological activity. The strategic placement of the chloro- substituent and the versatile amino and carboxylic acid functionalities make it a valuable asset in structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in cutting-edge research, designed for the discerning scientist in drug development and chemical biology.

Core Molecular Attributes

This compound is a derivative of 4-aminobenzoic acid, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a chlorine atom is substituted at the 2-position of the benzene ring.[1] This unique combination of functional groups imparts specific chemical properties that are highly advantageous in organic synthesis.

Structural and Physicochemical Properties

The key physicochemical properties of the parent molecule, 4-amino-2-chlorobenzoic acid, are summarized in the table below. The addition of the bulky, hydrophobic Fmoc group significantly alters these properties, increasing the molecular weight and lipophilicity, which in turn affects its solubility and handling characteristics.

PropertyValue (for 4-amino-2-chlorobenzoic acid)Reference
CAS Number 2457-76-3[2]
Molecular Formula C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol [2]
Melting Point 211 °C (decomposes)[2]
Appearance Tan to yellow powder
IUPAC Name 4-amino-2-chlorobenzoic acid[3]

Note: The properties of this compound will differ, particularly in molecular weight (393.83 g/mol ) and melting point.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is a two-stage process. First, the precursor, 4-amino-2-chlorobenzoic acid, is synthesized. This is followed by the protection of the amino group with the Fmoc moiety.

Stage 1: Synthesis of 4-Amino-2-chlorobenzoic Acid

The most common route to 4-amino-2-chlorobenzoic acid is through the reduction of 2-chloro-4-nitrobenzoic acid.

This protocol describes a catalytic reduction method.

Materials:

  • 2-Chloro-4-nitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Silver nitrate (AgNO₃)

  • Montmorillonite (MMT) clay

  • Potassium hydroxide (KOH)

  • Isopropanol

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: An Ag/MMT catalyst is prepared by adding NaBH₄ (1 mmol) to a solution of a silver salt in methanol at room temperature and stirring for 2 hours to reduce Ag(+) to Ag(0). The resulting Ag/MMT catalyst is then filtered and washed with methanol.

  • Reduction Reaction: In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt%).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the catalyst is removed by filtration. The filtrate is then acidified to precipitate the product, which can be collected by filtration and recrystallized from a suitable solvent system like ethanol/water.

Stage 2: N-Fmoc Protection

The second stage involves the protection of the amino group of 4-amino-2-chlorobenzoic acid using Fmoc-Cl or Fmoc-OSu.

This protocol is a general method for the Fmoc protection of amino acids and can be adapted for 4-amino-2-chlorobenzoic acid.

Materials:

  • 4-Amino-2-chlorobenzoic acid

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dioxane or a similar organic solvent

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-amino-2-chlorobenzoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath with vigorous stirring.

  • Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl to precipitate the this compound.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectral Data

The following tables provide predicted NMR data for the core 4-amino-2-chlorobenzoic acid structure. The addition of the Fmoc group will introduce characteristic signals for the fluorenyl moiety (typically in the aromatic region around 7.2-7.8 ppm for protons and a series of signals in the aromatic region of the ¹³C spectrum) and the methylene and carbonyl carbons of the methoxycarbonyl linker.

Table 1: Predicted ¹H NMR Spectral Data for the 4-Amino-2-chlorobenzoic Acid Moiety [4]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8d~8.5H-6
~6.7d~2.0H-3
~6.5dd~8.5, ~2.0H-5
~4.0-6.0br s--NH₂
~11.0-13.0br s--COOH

Table 2: Predicted ¹³C NMR Spectral Data for the 4-Amino-2-chlorobenzoic Acid Moiety [4]

Chemical Shift (δ) ppmAssignment
~168C=O
~152C-4
~138C-2
~132C-6
~118C-1
~115C-5
~113C-3
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands [4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch of -COOH
~3400-3300MediumN-H stretch (Fmoc-protected amine)
~1720-1700StrongC=O stretch of Fmoc urethane
~1680StrongC=O stretch of -COOH
~1600, ~1500, ~1450Medium-StrongAromatic C=C stretches
~1250MediumC-N stretch
~850StrongC-Cl stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry of the parent 4-amino-2-chlorobenzoic acid shows a characteristic molecular ion peak.

Table 4: Major Mass Spectrometry Peaks for 4-Amino-2-chlorobenzoic Acid [4]

m/zRelative IntensityAssignment
171/173High[M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
154/156Medium[M-OH]⁺
126/128Medium[M-COOH]⁺

For this compound, the molecular ion peak would be expected at m/z 393/395. Fragmentation would likely involve the loss of the Fmoc group.

Applications in Research and Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a non-natural amino acid building block.[2]

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] This orthogonality to the acid-labile side-chain protecting groups and resin linkers is a cornerstone of modern SPPS.

SPPS_Workflow Resin Resin with free amine Coupling Couple N-Fmoc-4-amino- 2-chlorobenzoic acid (Coupling reagents: e.g., HBTU, DIPEA) Resin->Coupling Wash1 Wash with DMF Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash with DMF Deprotection->Wash2 Next_Coupling Couple next Fmoc-amino acid Wash2->Next_Coupling Cleavage Final Cleavage from Resin (e.g., TFA cocktail) Next_Coupling->Cleavage Repeat cycles Peptide Purified Peptide containing 4-amino-2-chlorobenzoic acid moiety Cleavage->Peptide

Caption: General workflow for incorporating this compound in SPPS.

The incorporation of this building block introduces a rigid, substituted aromatic ring into the peptide backbone. This can be used to:

  • Induce specific secondary structures: The steric bulk of the substituted ring can force the peptide chain to adopt a particular conformation.

  • Modulate biological activity: The electronic properties of the chloro-substituent and the aromatic ring can influence binding to biological targets.

  • Enhance metabolic stability: The non-natural amino acid can confer resistance to enzymatic degradation.

As a Rigid Linker in Bioconjugation

The defined geometry of the benzoic acid core makes this compound a candidate for use as a rigid linker in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs). Rigid linkers maintain a fixed distance between the conjugated molecules, which can be crucial for optimal biological activity.[7]

Bioconjugation_Concept Biomolecule Biomolecule (e.g., Antibody) Linker This compound (Rigid Scaffold) Biomolecule->Linker Conjugation Payload Payload (e.g., Drug Molecule) Linker->Payload Attachment

Caption: Conceptual use of this compound as a rigid linker.

Synthesis of Bioactive Derivatives

Derivatives of aminobenzoic acids are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[8] While specific studies on the biological activity of derivatives of this compound are limited, the parent scaffold is a valuable starting point for the synthesis of novel therapeutic agents. Future research could focus on the synthesis and biological evaluation of amides, esters, and other derivatives.

Safety and Handling

The safety precautions for this compound are expected to be similar to those for its parent compound, 4-amino-2-chlorobenzoic acid.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid inhalation of dust.

Future Perspectives

This compound is a powerful tool for chemists and drug discovery scientists. While its primary application is in peptide synthesis, its potential as a rigid linker and as a scaffold for novel therapeutics is an exciting area for future exploration. The development of new synthetic methodologies and the biological evaluation of its derivatives will undoubtedly expand the utility of this versatile building block. Further research is needed to obtain comprehensive experimental spectroscopic data and to explore its full potential in medicinal chemistry.

References

  • Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • 2 - Supporting Information. Available from: [Link]

  • 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem. Available from: [Link]

  • (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study - ResearchGate. Available from: [Link]

  • Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed. Available from: [Link]

  • 4-Amino-2-chlorobenzoic acid - PMC. Available from: [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. Available from: [Link]

  • First synthesis and biological evaluation of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines as inhibitors of TNF-α and IL-6 - PubMed. Available from: [Link]

  • In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - MDPI. Available from: [Link]

  • (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... - ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone - JOCPR. Available from: [Link]

  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - MDPI. Available from: [Link]

  • Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. Available from: [Link]

  • Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides - Bio-Synthesis. Available from: [Link]

  • The Effects of Linker Length and Flexibility on Fc-Fusion Proteins - DASH (Harvard). Available from: [Link]

  • Solved Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com. Available from: [Link]

  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. Available from: [Link]

  • 2-Amino-4-chlorobenzoic acid - PMC. Available from: [Link]

  • FMOC STANDARD AMINO ACIDS - Iris Biotech GmbH. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Fmoc-4-amino-2-chlorobenzoic acid from 2-chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Fmoc-4-amino-2-chlorobenzoic acid is a valuable non-canonical amino acid building block crucial in the fields of medicinal chemistry and drug development. Its unique trifunctional structure—featuring a carboxylic acid, a chloro substituent, and a protected amine—makes it a versatile scaffold for synthesizing complex peptides and small molecule therapeutics.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is particularly advantageous due to its stability in acidic conditions and its facile, base-labile cleavage, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3]

This guide provides a comprehensive, field-proven walkthrough for the synthesis of this key intermediate, starting from the readily available precursor, 2-chloro-4-nitrobenzoic acid. The synthesis is a robust two-step process involving the selective reduction of a nitro group followed by the protection of the newly formed amine. We will delve into the mechanistic rationale behind procedural choices, compare alternative methodologies, and provide detailed, self-validating protocols designed for practical application by researchers and process chemists.

Chapter 1: The Synthetic Pathway: A Strategic Overview

The conversion of 2-chloro-4-nitrobenzoic acid to its N-Fmoc protected amino derivative is fundamentally a sequence of reduction and protection. The strategic imperative is to execute these transformations with high chemoselectivity, ensuring that the chloro and carboxylic acid functionalities remain intact throughout the synthesis.

The core transformation involves the reduction of the aromatic nitro group to a primary amine.[1] This is the most critical step, as harsh conditions can lead to undesired side reactions, such as hydro-dehalogenation (loss of the chlorine atom).[1] Subsequently, the resulting 4-amino-2-chlorobenzoic acid is protected with an Fmoc group to yield the final product. This protection is essential to prevent the nucleophilic amine from participating in subsequent coupling reactions where the carboxylic acid is the intended reactive site.

Synthetic_Pathway Start 2-Chloro-4-nitrobenzoic acid Intermediate 4-Amino-2-chlorobenzoic acid Start->Intermediate Step 1: Nitro Group Reduction Final This compound Intermediate->Final Step 2: Fmoc Protection Experimental_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Fmoc Protection A1 Suspend 2-chloro-4-nitrobenzoic acid in Ethanol A2 Add SnCl2·2H2O A1->A2 A3 Reflux (2-4h) A2->A3 A4 Cool & Quench (Ice + NaHCO3) A3->A4 A5 Extract with Ethyl Acetate A4->A5 A6 Wash, Dry, & Evaporate A5->A6 A7 Intermediate: 4-Amino-2-chlorobenzoic acid A6->A7 B1 Dissolve Intermediate in Dioxane/Aq. NaHCO3 A7->B1 Proceed to next step B2 Add Fmoc-Cl at 0°C B1->B2 B3 Stir at RT (4-8h) B2->B3 B4 Acidify with 1M HCl B3->B4 B5 Filter Precipitate B4->B5 B6 Wash with Water & Dry B5->B6 B7 Final Product: This compound B6->B7

Sources

An In-Depth Technical Guide to the Physical Properties and Appearance of N-Fmoc-4-amino-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical characteristics of N-Fmoc-4-amino-2-chlorobenzoic acid. As a crucial building block in peptide synthesis and medicinal chemistry, a thorough understanding of its properties is paramount for its effective application, storage, and quality control.

Introduction and Chemical Identity

N-(9-fluorenylmethoxycarbonyl)-4-amino-2-chlorobenzoic acid, commonly abbreviated as this compound, is a derivative of 4-aminobenzoic acid. The attachment of the Fmoc (9-fluorenylmethoxycarbonyl) group to the amino function is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] This protecting group is base-labile, providing an orthogonal protection strategy that allows for the construction of complex peptide chains with high fidelity.[1][2] The chloro-substitution on the benzoic acid ring further modifies the electronic and steric properties of the molecule, making it a unique building block for creating novel peptides and small molecule therapeutics.

While specific peer-reviewed data for this compound (CAS 410737-01-4) is not extensively published, its properties can be reliably inferred from data on its parent amine, closely related isomers, and the well-established behavior of Fmoc-protected amino acids.

Key Identifiers:

  • Chemical Name: N-(9H-fluoren-9-ylmethoxycarbonyl)-4-amino-2-chlorobenzoic acid

  • Synonyms: Fmoc-4-amino-2-chlorobenzoic acid

  • CAS Number: 410737-01-4

  • Molecular Formula: C₂₂H₁₆ClNO₄

  • Molecular Weight: 393.82 g/mol

a b a->b C g a->g C c b->c C h b->h d c->d C l c->l e d->e C m d->m f e->f C n e->n f->a C o f->o g->h C i h->i C s h->s j i->j C k j->k C k->g C l->m C r l->r m->n C t m->t n->o C u n->u p o->p C v o->v q p->q C w p->w q->l C q->p r->s C x r->x s->t C y s->y t->u C z t->z u->v C aa u->aa v->w C ab v->ab w->r C ac w->ac x->y C ad x->ad y->z C ae y->ae z->aa C af z->af aa->ab C ag aa->ag ab->ac C ah ab->ah ac->x C ai ac->ai ad->ae C aj ad->aj ae->af C ak ae->ak af->ag C ag->ah C ah->ai C ai->q ai->ad C aj->g aj->ak C ak->a

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a synthetic building block are critical determinants of its handling, reactivity, and purification profile. The data presented below are based on typical values for Fmoc-protected amino acids and information derived from structurally similar compounds.

PropertyValueSource / Rationale
Appearance White to off-white or light yellow solid/powder.Based on supplier data for the parent amine and related Fmoc-compounds.[3]
Molecular Formula C₂₂H₁₆ClNO₄Calculated from structure.
Molecular Weight 393.82 g/mol Calculated from atomic weights.
Melting Point Expected >200 °CFmoc-amino acids are typically high-melting solids. The parent amine, 4-amino-2-chlorobenzoic acid, has a melting point of 211°C.[4]
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in alcohols; insoluble in water.Fmoc-protected amino acids are generally soluble in polar aprotic solvents used in peptide synthesis.[5]
Purity (Typical) ≥98% (HPLC)High purity is essential for peptide synthesis to avoid the incorporation of impurities.[6]
Storage Store at 2-8°C, desiccated, and protected from light.Standard conditions to prevent degradation of the Fmoc group and hydrolysis.

In-Depth Analysis and Causality

Appearance and Morphology: The off-white or light-yellow coloration is common for complex organic molecules and can be attributed to trace impurities or the inherent electronic properties of the conjugated aromatic systems. The material is supplied as a crystalline or amorphous powder, which influences its dissolution rate. A finer powder will have a greater surface area and dissolve more rapidly, which is advantageous for solution-phase reactions and stock solution preparation.

Melting Point: A sharp melting point is a primary indicator of high purity. For Fmoc-amino acids, a high melting point is expected due to the rigid, planar nature of the fluorenyl and benzoic acid rings, which allows for efficient crystal lattice packing. The presence of impurities typically results in a depressed and broadened melting point range.

Solubility Profile: The large, nonpolar fluorenyl group dominates the solubility characteristics, rendering the molecule insoluble in water. Its solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) is essential for its use in solid-phase peptide synthesis, where these solvents are used to facilitate the coupling reactions.[5] The carboxylic acid moiety provides some polarity, but not enough to overcome the hydrophobicity of the Fmoc group.

Methodologies for Physicochemical Characterization

To ensure the quality and identity of this compound, a series of standardized analytical tests must be performed. These protocols form a self-validating system for quality control.

cluster_0 Material Reception & Initial Checks cluster_1 Analytical Characterization cluster_2 Data Review & Release A Receive Material (CAS 410737-01-4) B Visual Inspection (Color, Form) A->B Log Sample C Melting Point Determination B->C Allocate Aliquots D HPLC Analysis (Purity Assay) B->D Allocate Aliquots E Solubility Test (DMF, Water) B->E Allocate Aliquots F Compare Data to Specifications C->F D->F E->F G Generate Certificate of Analysis (CoA) F->G H Release for Use G->H

Caption: Workflow for the characterization of incoming raw material.

Visual Inspection
  • Objective: To confirm the physical appearance of the material.

  • Methodology:

    • Place a small, representative sample of the powder on a clean, white watch glass.

    • Observe the sample under bright, neutral lighting against a white background.

    • Record the color (e.g., white, off-white, light yellow) and form (e.g., crystalline, amorphous powder).

  • Causality: This is the first-line check. Any significant deviation from the expected appearance (e.g., discoloration, clumps) could indicate contamination, degradation, or improper storage.

Melting Point Determination
  • Objective: To determine the melting range as an indicator of purity.

  • Methodology:

    • Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).

    • Finely crush a small amount of the sample powder.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the apparatus.

    • Heat rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

  • Causality: A slow heating rate near the melting point is crucial for thermal equilibrium, ensuring an accurate reading. A broad melting range (>2°C) suggests the presence of impurities, which disrupt the crystal lattice structure.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the compound and identify any related impurities.

  • Methodology:

    • System Preparation: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., DMF or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector, typically at wavelengths relevant to the Fmoc group (e.g., 265 nm, 301 nm).

    • Data Processing: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Trustworthiness: The system must be validated with a system suitability test before analysis. Impurities such as the free amino acid or dipeptide formations can be identified by their retention times relative to the main compound.[6] High purity (typically ≥98%) is critical to prevent the synthesis of truncated or modified peptides.[6]

Conclusion

This compound is a specialized building block whose physical properties are consistent with those of other high-purity Fmoc-protected amino acids. It is a high-melting, crystalline solid with characteristic solubility in polar aprotic solvents. Rigorous analytical characterization via melting point determination, HPLC, and visual inspection is essential to validate its identity and purity, thereby ensuring its successful application in the synthesis of novel peptides and complex organic molecules for research and drug development.

References

  • ResearchGate. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of N-Fmoc-4-amino-2-chlorobenzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Toolkit of Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of modern peptide chemistry, enabling the routine construction of complex peptide sequences. The strategic incorporation of unnatural amino acids (UAAs) into these sequences has emerged as a transformative approach in drug discovery and materials science.[1][2][3][4] UAAs provide a powerful tool to modulate the physicochemical properties of peptides, enhancing proteolytic stability, improving membrane permeability, and introducing novel functionalities to fine-tune biological activity and target selectivity.[1][][6]

This guide focuses on N-Fmoc-4-amino-2-chlorobenzoic acid, a unique aromatic UAA. Its rigid benzene scaffold, combined with an electron-withdrawing chlorine atom ortho to the carboxylic acid, presents both distinct opportunities and specific synthetic challenges. The presence of the halogen can introduce the potential for halogen bonding, a non-covalent interaction of increasing interest in rational drug design, while the overall structure can impart significant conformational constraint and metabolic resistance.[][7][8]

As Senior Application Scientists, our objective is to provide not just a protocol, but a strategic framework for the successful incorporation of this sterically hindered and electronically modified building block into your peptide sequences using Fmoc-based SPPS.

Physicochemical Profile and Structure

Understanding the properties of this compound is critical for anticipating its behavior in SPPS. The ortho-chloro substituent significantly influences the molecule's reactivity. It increases the acidity of the carboxylic acid proton while sterically hindering the approach of activating reagents and the incoming nucleophilic amine on the resin.

cluster_0 This compound mol

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Data

Property Value (4-Amino-2-chlorobenzoic acid) Value (this compound) Source
Molecular Formula C₇H₆ClNO₂ C₂₂H₁₆ClNO₄ [9]
Molecular Weight 171.58 g/mol 393.82 g/mol [9]
Appearance White to light brown powder White to off-white powder [10]
Melting Point 211-216 °C (decomposes) >220 °C (typical for Fmoc-AAs) [9]

| CAS Number | 2457-76-3 | N/A (Derivative) |[9] |

The General Fmoc-SPPS Workflow

Fmoc-based SPPS is a cyclical process that sequentially adds amino acids to a growing peptide chain anchored to a solid support.[11][12] Each cycle consists of two primary chemical steps: the removal of the temporary N-α-Fmoc protecting group and the coupling of the next Fmoc-protected amino acid. The mild, base-labile nature of the Fmoc group makes this strategy highly compatible with acid-sensitive linkers and side-chain protecting groups.[13]

SPPS_Workflow Resin Start: Peptide-Resin (Free Amine) Coupling Step 1: Coupling (Fmoc-AA, Activator, Base) Resin->Coupling Add reagents Wash1 Wash (DMF, DCM) Coupling->Wash1 Remove excess Deprotection Step 2: Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Prepare for deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 Remove byproducts Cycle Repeat Cycle for next AA Wash2->Cycle Elongate chain End Final Peptide-Resin Wash2->End If last AA Cycle->Coupling Next amino acid

Sources

Application Note: A Guide to the Efficient Coupling of N-Fmoc-4-amino-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Introduction

N-Fmoc-4-amino-2-chlorobenzoic acid is a key synthetic intermediate in medicinal chemistry and materials science, often employed as a rigid linker or a non-canonical building block in peptide and small molecule synthesis. The successful incorporation of this moiety hinges on the efficient formation of an amide bond at its carboxylic acid position. However, direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, primarily due to the rapid formation of a non-reactive ammonium carboxylate salt.[1][2]

This application note provides a comprehensive guide to the standard coupling protocols for this compound. We will delve into the chemical principles of carboxylic acid activation, compare common coupling strategies, and present a detailed, field-proven protocol using a state-of-the-art coupling reagent. This guide is designed to empower researchers to achieve high-yield, high-purity coupling outcomes with this valuable synthetic precursor.

The Principle of Carboxylic Acid Activation

The core strategy for forming an amide bond under mild conditions is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3][4] This process, known as "activation," transforms the carboxyl group into a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine.[3]

Modern peptide synthesis relies on in-situ activating reagents, which generate these reactive intermediates directly in the reaction vessel.[5] These reagents are broadly categorized into two main classes: carbodiimides and onium salts (aminium/uronium and phosphonium).

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] While effective, this intermediate can sometimes rearrange into a non-reactive N-acylurea. To mitigate this and reduce potential racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included to trap the intermediate as a more stable, yet still highly reactive, active ester.[6]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents, which include aminium and phosphonium salts, have become the gold standard for efficiency and suppression of side reactions.[3][5] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), they react with the carboxylic acid to directly form the corresponding HOBt, HOAt, or other active esters.[5][7] Reagents like HATU, which generate a highly reactive OAt ester, are particularly effective for coupling sterically hindered or electronically deactivated amino acids.[5][7]

Given the presence of the ortho-chloro substituent on this compound, which can impart some steric hindrance, a high-efficiency onium salt reagent is recommended.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical for the success of the synthesis.[3] The following table summarizes the parameters for several common reagents suitable for coupling this compound.

Coupling ReagentMolar Equivalents (Reagent:Acid:Base)Recommended BaseTypical Reaction TimeKey Considerations & Byproducts
HATU 1.0 : 1.0 : 2.0DIPEA, NMM15 min - 2 hoursHighly efficient, low racemization.[7] Ideal for hindered systems. Byproducts are water-soluble.
HBTU 1.0 : 1.0 : 2.0DIPEA, NMM30 min - 4 hoursRobust and cost-effective alternative to HATU.[6] Can form a guanidinium cap on the amine if used in excess.
HCTU 1.0 : 1.0 : 2.0DIPEA, NMM15 min - 2 hoursMore reactive and soluble than HBTU. Excellent for rapid couplings.
DIC/HOBt 1.1 : 1.0 : 1.1N/A1 - 6 hoursA classic, cost-effective method. The byproduct, dicyclohexylurea (DCU), is insoluble in many solvents, complicating purification. Using DIC produces a soluble urea byproduct.

Visualization of the Coupling Workflow

The general experimental procedure follows a logical sequence from activation to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve N-Fmoc-4-amino- 2-chlorobenzoic acid, HATU, and Amine base Add DIPEA Base reagents->base Initiates reaction activation Activation: Formation of OAt-Active Ester base->activation coupling Coupling: Nucleophilic attack by Amine activation->coupling Rapid monitor Monitor Reaction (TLC / LC-MS) coupling->monitor quench Aqueous Work-up (e.g., dilute HCl, NaHCO₃, brine) monitor->quench Upon completion extract Organic Extraction (e.g., EtOAc, DCM) quench->extract purify Column Chromatography extract->purify product Isolated Pure Product purify->product G cluster_reactants cluster_intermediates cluster_products Acid N-Fmoc-R-COOH ActiveEster [ N-Fmoc-R-CO-OAt ] (Active Ester Intermediate) Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Activation Amine R'-NH₂ Amide N-Fmoc-R-CO-NH-R' (Coupled Product) Amine->Amide Acylation ActiveEster->Amide Acylation Byproducts Tetramethylurea + HOAt + DIPEA·HPF₆

Sources

Application Note: Optimizing Fmoc Deprotection for 4-Amino-2-chlorobenzoic Acid Derivatives in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability. However, its removal from sterically hindered and electron-deficient anilines, such as derivatives of 4-amino-2-chlorobenzoic acid, presents significant synthetic challenges. The electron-withdrawing nature of the chloro and carboxyl groups decreases the nucleophilicity of the amino group, making standard deprotection protocols often sluggish and incomplete. This application note provides a comprehensive guide to understanding and overcoming these challenges, offering a range of detailed protocols from standard to highly forcing conditions. We will explore the mechanistic basis for difficult deprotection and provide field-proven strategies to ensure efficient and complete Fmoc removal for this important class of synthetic building blocks.

Introduction: The Challenge of "Difficult" Fmoc Deprotections

The Fmoc group is prized for its cleavage under mild basic conditions, typically using a solution of a secondary amine like piperidine in a polar aprotic solvent.[1] The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, initiated by the abstraction of the acidic proton on the fluorene ring's C9 position.[2][3] This is followed by β-elimination to release the free amine, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to drive the reaction to completion.[1][4]

However, the electronic and steric environment of the nitrogen atom significantly influences the kinetics of this deprotection. For derivatives of 4-amino-2-chlorobenzoic acid, two key factors conspire to make Fmoc removal challenging:

  • Electronic Effects: The presence of two electron-withdrawing groups (the 2-chloro and 4-carboxyl substituents) on the aromatic ring significantly reduces the electron density on the nitrogen atom. This lowers the basicity (pKa) of the aniline, which can slow the rate of subsequent coupling reactions, and can also impact the kinetics of the deprotection itself.

  • Steric Hindrance: The ortho-chloro substituent provides considerable steric bulk around the amino group, potentially impeding the approach of the base and slowing the initial proton abstraction step.

These combined effects mean that standard deprotection conditions, such as 20% piperidine in N,N-dimethylformamide (DMF), may result in incomplete Fmoc removal. This leads to the formation of deletion sequences in peptide synthesis, complicating purification and reducing overall yield.[4] Therefore, more robust and optimized conditions are required.

Mechanistic Considerations for Enhanced Deprotection

To overcome the challenge of deprotecting these hindered, electron-deficient anilines, the strategy must focus on accelerating the rate-limiting proton abstraction step. This can be achieved by increasing the basicity of the deprotection solution.

Fmoc_Deprotection_Mechanism FmocN Fmoc-NH-R Carbanion Fmoc⁻ Carbanion FmocN->Carbanion + Base - Base-H⁺ Base Base (e.g., Piperidine, DBU) DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Amine R-NH₂ (Free Amine) Carbanion->Amine CO2 CO₂ Carbanion->CO2 Adduct DBF-Base Adduct DBF->Adduct

Caption: E1cB mechanism of Fmoc deprotection.

A common and highly effective approach is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic amidine base.[5] While piperidine has a pKa of around 11.1, DBU is significantly more basic (pKa ~13.5 in acetonitrile). This increased basicity allows for much faster abstraction of the fluorenyl proton, dramatically accelerating the overall deprotection rate.[5]

Because DBU is non-nucleophilic, it cannot efficiently trap the resulting dibenzofulvene (DBF) byproduct.[5] The accumulation of electrophilic DBF can lead to side reactions, including re-attachment to the newly liberated amine. Therefore, DBU is almost always used in conjunction with a nucleophilic scavenger. Piperidine or piperazine are excellent choices for this role.[6]

Comparative Protocols for Fmoc Deprotection

The choice of deprotection protocol depends on the specific derivative and the observed difficulty of Fmoc removal. It is recommended to start with the standard conditions and move to more forcing conditions if incomplete deprotection is observed.

Monitoring the Reaction: For difficult sequences, it is highly advisable to monitor the deprotection reaction. This can be done by collecting the flow-through from the reaction vessel and measuring the absorbance of the DBF-amine adduct, which has a characteristic UV absorption maximum around 300-302 nm. A plateau in absorbance indicates the completion of the reaction.

Protocol IDDeprotection CocktailRecommended Use CaseKey AdvantagesPotential Issues
P-STD 20% (v/v) Piperidine in DMFInitial screening; substrates with moderate steric/electronic effects.Widely used standard, mild conditions.May be too slow or ineffective for highly deactivated systems.
P-EXT 50% (v/v) Piperidine in DMFModerately difficult deprotections where P-STD is incomplete.Increased base concentration can improve kinetics.Higher risk of base-mediated side reactions (e.g., aspartimide formation).
DBU-P-1 2% (v/v) DBU, 2% (v/v) Piperidine in DMFDifficult deprotections; sterically hindered and electron-deficient anilines.Very rapid deprotection kinetics.[5]DBU can catalyze aspartimide formation if Asp residues are present.
DBU-PZ-2 2% (v/v) DBU, 5% (w/v) Piperazine in NMPVery difficult deprotections; aggregation-prone sequences.Excellent for rapid deprotection and minimizing certain side reactions.[6]Piperazine can form insoluble DBF adducts in DMF; NMP is preferred.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DBU and piperidine are corrosive and toxic.

Protocol P-STD: Standard Conditions
  • Resin Preparation: If starting from a solid-phase synthesis, swell the Fmoc-protected resin-bound substrate in DMF (approx. 10 mL per gram of resin) for 30 minutes. Drain the solvent.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for an initial 3 minutes. Drain the solution.

  • Second Treatment: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine and the DBF adduct.

  • Verification: Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine. If the test is negative or weak, repeat the deprotection or move to a stronger protocol.

Protocol DBU-P-1: Enhanced Conditions with DBU/Piperidine
  • Resin Preparation: Swell the Fmoc-protected resin-bound substrate in DMF as described in P-STD.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin.

  • Reaction: Agitate the mixture at room temperature. Reaction times are typically much shorter; monitor the reaction after 5 minutes. For very hindered substrates, extend the time to 15-30 minutes. A two-step treatment (e.g., 2 min + 5 min) is often effective.[5]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 6 x 10 mL/g resin).

  • Verification: Perform a Kaiser test to confirm complete deprotection.

Caption: Decision workflow for selecting a deprotection protocol.

Troubleshooting and Final Considerations

  • Incomplete Deprotection: If a Kaiser test remains negative after applying Protocol DBU-PZ-2, peptide aggregation may be the primary issue, rather than the deprotection chemistry itself. Consider using chaotropic agents or switching to a more solvating solvent like N-methylpyrrolidone (NMP).[1][2]

  • Side Reactions: For sequences containing aspartic acid, the use of DBU may increase the risk of aspartimide formation.[5] In such cases, using lower concentrations of DBU with extended reaction times or adding a weak acid like formic acid (0.5-1%) to the DBU/piperazine cocktail can help mitigate this side reaction.[6]

  • Solvent Purity: The purity of the solvent (DMF or NMP) is critical. Amine impurities in old or low-grade DMF can cause premature, slow deprotection of the Fmoc group during other steps of the synthesis.[2] Always use high-purity, peptide-synthesis-grade solvents.

Conclusion

The Fmoc deprotection of 4-amino-2-chlorobenzoic acid derivatives requires careful consideration of the substrate's unique electronic and steric properties. While standard piperidine-based protocols may suffice for some derivatives, the use of stronger base systems, particularly DBU in combination with a nucleophilic scavenger like piperidine or piperazine, provides a robust and reliable method for achieving complete deprotection in challenging cases. By understanding the underlying mechanism and systematically applying the protocols outlined in this note, researchers can efficiently incorporate these valuable building blocks into complex molecules, advancing research in medicinal chemistry and drug development.

References

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(10), 15886-15905. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for the synthesis of peptides and proteins. Peptide Science, 55(3), 217-257. (While not directly cited, this provides background context on general SPPS challenges).
  • Isidro-Llobet, A., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(10), 15886-15905. [Link]

  • Góngora-Benítez, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 217–227. [Link]

  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24, 4887-4896. [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4896. [Link]

  • Kumar, V., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5, 104417-104425. [Link]

  • Florida Atlantic University (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. FAU Digital Library. [Link]

  • ResearchGate. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Hartrampf, N., et al. (2017). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Organic Letters, 19(16), 4247–4250. [Link]

  • Google Patents. (n.d.). Method for the fmoc group cleavage.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Aapptec. (n.d.). Fmoc Removal with DBU. Technical Support Information Bulletin 1173. [Link]

Sources

Application Note: Efficient Loading of N-Fmoc-4-amino-2-chlorobenzoic Acid onto 2-Chlorotrityl Resin

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This application note provides a comprehensive and technically detailed guide for the efficient loading of N-Fmoc-4-amino-2-chlorobenzoic acid onto 2-chlorotrityl chloride (2-CTC) resin. This process is a critical initial step in solid-phase peptide synthesis (SPPS) for the production of peptides with a C-terminal carboxylic acid.[1][2] The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and outlines methods for the accurate determination of resin loading efficiency.

Introduction: The Strategic Importance of 2-Chlorotrityl Resin in SPPS

The foundation of successful solid-phase peptide synthesis lies in the effective anchoring of the first amino acid to an insoluble polymer support.[3][4] The choice of resin is paramount, as it dictates the conditions for both peptide chain elongation and final cleavage. 2-Chlorotrityl chloride (2-CTC) resin has emerged as a preferred solid support for the synthesis of peptide acids due to several key advantages.[1][5]

Key Advantages of 2-CTC Resin:

  • Mild Cleavage Conditions: The extreme acid lability of the trityl ester linkage allows for the detachment of the synthesized peptide from the resin under very mild acidic conditions, often using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] This preserves acid-sensitive protecting groups on the peptide side chains.

  • Suppression of Racemization: The steric hindrance provided by the bulky trityl group minimizes the risk of racemization of the C-terminal amino acid during the loading step.[6]

  • Inhibition of Diketopiperazine Formation: The bulky nature of the 2-CTC linker also effectively suppresses the formation of diketopiperazine, a common side reaction, particularly with C-terminal proline residues.[1][6]

This guide focuses on the loading of this compound, a non-standard amino acid derivative. The protocols provided are optimized to ensure high loading efficiency and to maintain the integrity of both the amino acid and the resin.

The Chemistry of Loading: An SN1 Mechanism

The attachment of a carboxylic acid, such as this compound, to 2-chlorotrityl chloride resin proceeds via a nucleophilic substitution reaction, specifically an SN1 mechanism.

The process unfolds in the following manner:

  • Carbocation Formation: The 2-chlorotrityl chloride group on the resin, in the presence of a non-nucleophilic base, readily dissociates to form a stable trityl carbocation. This is the rate-determining step of the reaction. The stability of this carbocation is attributed to the delocalization of the positive charge over the three phenyl rings.

  • Nucleophilic Attack: The carboxylate anion of the this compound, generated by the base, then acts as a nucleophile and attacks the electrophilic trityl carbocation.

  • Ester Bond Formation: This attack results in the formation of a covalent ester bond, securely anchoring the amino acid to the resin.

A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial for this reaction.[7] These bases are capable of deprotonating the carboxylic acid to form the reactive carboxylate anion but are too bulky to compete with the carboxylate as a nucleophile and attack the trityl carbocation themselves. This selectivity is vital for achieving a high loading efficiency.

Experimental Protocols

Materials and Reagents

For successful and reproducible results, the use of high-quality, anhydrous reagents and solvents is imperative. The 2-CTC resin is particularly sensitive to moisture, which can lead to the formation of an inactive alcohol on the resin surface, thereby reducing the loading capacity.[1][8]

Reagent/MaterialGradeSupplierNotes
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBRecommended: Sigma-Aldrich, AapptecEnsure the resin is stored in a desiccator.
This compound≥97% purityRecommended: Sigma-AldrichStore in a cool, dark, and dry place.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a freshly opened bottle or a solvent purification system.
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade, ≥99.5%Sigma-AldrichStore under an inert atmosphere.
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-AldrichFor capping unreacted sites.
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-freeSigma-AldrichFor washing and Fmoc deprotection.
PiperidineReagent grade, ≥99%Sigma-AldrichFor Fmoc deprotection.
Pre-Loading Preparation: Resin Activation (Optional but Recommended)

Over time, or if not stored under strictly anhydrous conditions, 2-CTC resin can react with atmospheric moisture, converting the active chloride sites to inactive hydroxyl groups.[8] To ensure maximum loading capacity, a pre-activation step is recommended, especially for older batches of resin.

Protocol for Resin Activation:

  • Suspend the 2-CTC resin in anhydrous DCM (approximately 10 mL per gram of resin).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents relative to the theoretical resin loading) and pyridine (2.4 equivalents) to the cooled suspension. Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release HCl gas.[8]

  • Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.

  • Filter the resin and wash it thoroughly with anhydrous DCM (6 times) to remove all traces of the activating reagents.

  • Dry the activated resin under vacuum.

Step-by-Step Loading Procedure

This protocol is designed for a 1 g scale of 2-chlorotrityl chloride resin. Adjustments can be made proportionally for different scales.

  • Resin Swelling: Place 1 g of 2-CTC resin in a suitable reaction vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[7][9]

  • Preparation of the Amino Acid Solution: In a separate flask, dissolve 2 equivalents of this compound (relative to the theoretical loading of the resin) in a minimal amount of anhydrous DCM. If solubility is an issue, a small volume of anhydrous DMF can be added dropwise until the solid dissolves completely.[9]

  • Addition of Base: To the amino acid solution, add 4 equivalents of DIPEA (relative to the amino acid).[9]

  • Loading Reaction: Drain the DCM from the swollen resin and immediately add the amino acid/DIPEA solution to the resin.

  • Reaction Incubation: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored, but this duration is generally sufficient for near-complete loading.

  • Capping of Unreacted Sites: To block any remaining reactive trityl chloride sites, add anhydrous methanol (approximately 1 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.[1][9] This step is crucial to prevent the formation of deletion sequences in the subsequent peptide synthesis.

  • Washing the Loaded Resin: Filter the resin and wash it sequentially with DCM (3 times), DMF (3 times), and finally with methanol (3 times). For each wash, use enough solvent to create a slurry and agitate for a few minutes before filtering.

  • Drying: Dry the loaded resin under high vacuum to a constant weight.

Visual Workflow of the Loading Protocol

Loading_Workflow start Start swell 1. Swell Resin in Anhydrous DCM (30 min) start->swell prepare_aa 2. Prepare Amino Acid Solution (this compound in DCM) swell->prepare_aa add_base 3. Add DIPEA to Amino Acid Solution prepare_aa->add_base load 4. Add Amino Acid Solution to Resin and React (1-2 hours) add_base->load cap 5. Cap Unreacted Sites with Methanol (30 min) load->cap wash 6. Wash Resin (DCM, DMF, MeOH) cap->wash dry 7. Dry Loaded Resin Under Vacuum wash->dry end_node End dry->end_node

Caption: Experimental workflow for loading this compound onto 2-CTC resin.

Quantification of Resin Loading

Accurate determination of the loading efficiency is critical for the subsequent steps of peptide synthesis, as all reagent calculations will be based on this value. The most common and reliable method is the spectrophotometric quantification of the Fmoc group cleaved from a known mass of the loaded resin.

Fmoc Cleavage Protocol for Quantification
  • Accurately weigh a small amount of the dry, loaded resin (approximately 5-10 mg) into a small vial.

  • Add a 20% (v/v) solution of piperidine in DMF (2 mL) to the resin.

  • Agitate the mixture for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.

  • Allow the resin to settle and carefully transfer the supernatant to a volumetric flask.

  • Wash the resin with DMF (2 x 2 mL) and combine the washings with the supernatant in the volumetric flask.

  • Bring the solution to a final volume of 10 mL with DMF and mix thoroughly.

  • Take an aliquot of this solution and dilute it further with DMF to an appropriate concentration for UV-Vis spectrophotometry. A 1:10 dilution is often suitable.

  • Measure the absorbance of the diluted solution at 301 nm against a blank of the piperidine/DMF solution that has been similarly diluted.

Calculation of Loading Efficiency

The loading of the resin is calculated using the Beer-Lambert law (A = εbc), where:

  • A is the measured absorbance at 301 nm.

  • ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 M-1cm-1).

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the adduct in the cuvette.

The loading in mmol/g can be calculated using the following formula:

Loading (mmol/g) = (A × Vinitial × Dilution Factor) / (ε × b × m)

Where:

  • Vinitial is the initial volume of the piperidine/DMF solution (in L).

  • Dilution Factor is the factor by which the initial solution was diluted for measurement.

  • m is the mass of the resin used (in g).

Sample Data and Calculation
ParameterValue
Mass of resin (m)0.005 g
Initial volume (Vinitial)0.010 L
Dilution Factor10
Absorbance (A)0.650
Molar extinction coefficient (ε)7800 M-1cm-1
Path length (b)1 cm

Calculation:

Loading (mmol/g) = (0.650 × 0.010 L × 10) / (7800 M-1cm-1 × 1 cm × 0.005 g) Loading (mmol/g) = 0.833 mmol/g

Chemical Reaction and Mechanism Diagram

Reaction_Mechanism cluster_resin 2-Chlorotrityl Resin cluster_aa N-Fmoc-Amino Acid resin Resin-Trityl-Cl intermediate Resin-Trityl⁺ + Fmoc-NH-R-COO⁻ resin->intermediate Dissociation (SN1) amino_acid Fmoc-NH-R-COOH amino_acid->intermediate Deprotonation base DIPEA product Resin-Trityl-OOC-R-NH-Fmoc intermediate->product Nucleophilic Attack

Caption: Reaction mechanism for loading this compound onto 2-CTC resin.

Conclusion

The successful loading of this compound onto 2-chlorotrityl resin is a foundational step for the synthesis of peptides incorporating this non-standard amino acid. The protocols outlined in this application note, when followed with attention to the use of anhydrous conditions and high-quality reagents, will consistently yield high loading efficiencies. The provided methodologies for resin activation and accurate loading quantification are crucial for ensuring the fidelity and success of subsequent solid-phase peptide synthesis endeavors.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Góngora-Benítez, M., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6586. [Link]

  • Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec. Retrieved from [Link]

  • Peptideweb.com. Loading protocols. Peptideweb.com. Retrieved from [Link]

  • ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?. ResearchGate. Retrieved from [Link]

  • Almac Group. Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac Group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Advantages of 2-Chlorotrityl Chloride Resin in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. CSBio. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

Sources

Application Note: A Robust HPLC Purification Method for Peptides Incorporating 4-amino-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 4-amino-2-chlorobenzoic acid (Acba), a non-proteinogenic amino acid, introduces unique structural constraints and physicochemical characteristics due to its aromatic and halogenated nature. However, these same properties present significant challenges for purification, primarily due to increased hydrophobicity. This application note provides a detailed, field-proven protocol for the efficient purification of Acba-containing peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the scientific rationale behind column selection, mobile phase optimization, and gradient design, offering researchers a comprehensive guide to achieving high-purity peptides for downstream applications in drug discovery and development.

Introduction: The Purification Challenge of Acba-Containing Peptides

Solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of custom peptides.[1] This technique involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin.[1][2] While SPPS is highly efficient, the final product is a crude mixture containing the target peptide alongside deletion sequences, truncated fragments, and byproducts from side reactions.[3] Consequently, robust purification is a critical downstream step.

The introduction of 4-amino-2-chlorobenzoic acid (Acba) into a peptide sequence significantly increases its hydrophobicity. This is due to the presence of the benzene ring and the chlorine atom. This enhanced hydrophobicity can lead to several purification challenges:

  • Strong Retention: The peptide may bind very tightly to the reverse-phase column, requiring high concentrations of organic solvent for elution.

  • Poor Solubility: The crude peptide may be difficult to dissolve in the initial aqueous mobile phase, leading to precipitation and sample loss.

  • Peak Tailing: Interactions between the peptide and the stationary phase can be complex, resulting in broad, asymmetric peaks and poor resolution.

This guide addresses these challenges by providing a systematic approach to developing a tailored RP-HPLC purification method for Acba-containing peptides.

The Principle of Reverse-Phase HPLC for Peptide Purification

Reverse-phase HPLC is the predominant technique for peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent sample recovery.[3][4][5] The separation is based on the differential partitioning of peptides between a non-polar (hydrophobic) stationary phase, typically silica particles modified with alkyl chains (e.g., C18, C8, or C4), and a polar mobile phase.[3][4][6]

Peptides are loaded onto the column in a mobile phase with a low organic solvent concentration, promoting their binding to the hydrophobic stationary phase.[3] A gradient of increasing organic solvent (typically acetonitrile) is then applied, which progressively weakens the hydrophobic interactions, allowing the peptides to elute in order of increasing hydrophobicity.[3]

An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase.[7] TFA serves two crucial functions: it protonates acidic residues and forms ion pairs with basic residues, neutralizing their charges and increasing the peptide's overall hydrophobicity and retention. This also improves peak shape by minimizing secondary ionic interactions with the silica support.

Experimental Workflow for Purification

The overall workflow for the purification of an Acba-containing peptide, from crude product to pure fraction, is outlined below.

workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification crude_peptide Crude Peptide from SPPS dissolution Dissolution in Minimal Strong Solvent (e.g., DMSO) crude_peptide->dissolution dilution Dilution with Aqueous Mobile Phase A dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration injection Injection onto Column filtration->injection gradient Gradient Elution injection->gradient detection UV Detection (214/280 nm) gradient->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis of Fractions (Analytical HPLC/MS) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Pure Peptide Powder lyophilization->pure_peptide

Caption: Overall workflow for the purification of Acba-containing peptides.

Detailed Protocol

Materials and Reagents
  • Crude Acba-containing peptide (post-SPPS and cleavage)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reverse-phase HPLC column (see Table 1 for recommendations)

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Fraction collector

  • Lyophilizer

Sample Preparation

The high hydrophobicity of Acba-containing peptides can make them difficult to dissolve directly in aqueous solutions.

  • Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[8]

  • Dilution: Slowly add Mobile Phase A (see section 4.4) to the dissolved peptide with vortexing until the final concentration is suitable for injection (typically 1-5 mg/mL). The final percentage of the strong solvent should be kept as low as possible to ensure the peptide binds to the column upon injection.

  • Filtration: Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.22 µm syringe filter to prevent column clogging.

Column Selection

The choice of stationary phase is critical for resolving the target peptide from impurities. Due to the hydrophobic nature of Acba, a less retentive column is often a good starting point to avoid excessively long run times and broad peaks.

Stationary PhaseParticle Size (µm)Pore Size (Å)Rationale for Acba-Peptides
C8 (Octylsilane) 5 - 10100 - 300Recommended starting point. Provides a good balance of hydrophobicity for retaining the Acba-peptide while allowing for elution with reasonable organic solvent concentrations.
C4 (Butylsilane) 5 - 10100 - 300Ideal for very hydrophobic peptides. Reduces the risk of irreversible binding and can improve peak shape.[8]
Phenyl 5 - 10100 - 300Offers alternative selectivity through π-π interactions with the aromatic ring of Acba, which can be beneficial for separating closely related impurities.[8]
C18 (Octadecylsilane) 5 - 10100 - 300Can be used, but may lead to very strong retention. A shallow gradient will be necessary.

Table 1. Recommended HPLC columns for the purification of Acba-containing peptides.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

Rationale: Acetonitrile is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency.[9] TFA acts as an ion-pairing agent to improve retention and peak shape.[7]

Gradient Elution Method

A shallow gradient is often necessary to effectively separate peptides with similar hydrophobicities.[9][10]

  • Scouting Run: Perform an initial broad gradient (e.g., 5% to 95% B over 30 minutes) with a small injection of the crude material to determine the approximate elution time of the target peptide.

  • Optimized Gradient: Design a shallower gradient around the elution point observed in the scouting run. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 40 minutes will provide much better resolution.[10]

Example Optimized Gradient:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0703010.0
40505010.0
42010010.0
47010010.0
49703010.0
55703010.0

Table 2. Example optimized gradient for a semi-preparative purification. Flow rates should be adjusted based on column diameter.

Detection and Fraction Collection
  • Detection: Monitor the column effluent at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, and Acba). The ratio of absorbances can help distinguish the target peptide from impurities.

  • Fraction Collection: Collect fractions across the eluting peaks. The collection volume should be small enough to ensure that purity is not compromised by collecting across multiple, poorly resolved peaks.

Post-Purification Analysis and Recovery
  • Purity Assessment: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide in each fraction.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Lyophilization: Freeze the pooled fractions and lyophilize to remove the mobile phase, yielding the pure peptide as a white, fluffy powder.

Mechanistic Insights and Troubleshooting

Understanding the interactions within the column is key to troubleshooting purification issues.

interactions cluster_column Interactions in the RP-HPLC Column Stationary Phase Non-Polar Stationary Phase (e.g., C8 Alkyl Chains) Mobile Phase Polar Mobile Phase (Water/ACN + TFA) Peptide Acba-Peptide Acba_Residue Acba Moiety (Hydrophobic) Peptide->Acba_Residue Peptide_Backbone Peptide Backbone (Polar) Peptide->Peptide_Backbone Ion_Pair Ion-Paired Residues (TFA) Peptide->Ion_Pair Acba_Residue->Stationary Phase Strong Hydrophobic Interaction Peptide_Backbone->Mobile Phase Affinity Ion_Pair->Stationary Phase Hydrophobic Interaction

Caption: Molecular interactions governing the separation of Acba-peptides.

Troubleshooting Common Issues:

  • Problem: Peak Tailing

    • Cause: Secondary interactions with the silica matrix or poor mass transfer.

    • Solution: Ensure TFA concentration is sufficient (0.1%). Consider using a different brand of column with higher purity silica.[4] A slightly elevated column temperature (e.g., 30-40 °C) can also improve peak shape.

  • Problem: No Elution or Very Broad Peak

    • Cause: The peptide is too hydrophobic for the selected column/gradient.

    • Solution: Switch to a less retentive column (e.g., from C8 to C4 or Phenyl).[8] Increase the final concentration of Mobile Phase B in the gradient. Consider adding a small percentage of isopropanol to Mobile Phase B to increase its eluotropic strength.[11]

  • Problem: Poor Resolution of Target and Impurity

    • Cause: The gradient is too steep.

    • Solution: Decrease the slope of the gradient around the elution point of the target peptide (e.g., from a 1%/min change in %B to a 0.5%/min change).[10] Experiment with a different stationary phase (e.g., Phenyl) to alter selectivity.[8]

Conclusion

The purification of peptides containing the hydrophobic, unnatural amino acid 4-amino-2-chlorobenzoic acid requires a thoughtful and systematic approach. By understanding the principles of reverse-phase chromatography and the specific challenges posed by Acba, researchers can develop robust and efficient purification protocols. The key to success lies in careful sample preparation, selection of a moderately hydrophobic stationary phase like C8 or C4, and the optimization of a shallow elution gradient. The methods outlined in this application note provide a solid foundation for achieving the high-purity Acba-containing peptides necessary for advancing research and drug development.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • HPLC Analysis and Purification of Peptides. (2011). In The Protein Protocols Handbook (pp. 1059-1081). Humana Press.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • How can I get a proper HPLC for hydrophobic peptide? (2014).
  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
  • Reverse-phase HPLC Peptide Purification. (n.d.).
  • Optimizing a mobile phase gradient for peptide purification using flash column chrom
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent.
  • Purification of naturally occurring peptides by reversed-phase HPLC. (2009). Methods in Molecular Biology, 548, 29-44.
  • HPLC method for hydrophobic peptide from antibody digest. (2010).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Coupling Efficiency of N-Fmoc-4-amino-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Fmoc-4-amino-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this sterically hindered and electronically deactivated building block in peptide synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal coupling efficiency in your experiments.

Introduction: The Challenge of Coupling this compound

This compound is a valuable building block for the synthesis of complex peptides and peptidomimetics, often used to introduce conformational constraints or specific pharmacophoric features. However, its structure presents inherent challenges to standard solid-phase peptide synthesis (SPPS) protocols. The presence of a chloro-substituent ortho to the carboxylic acid group, combined with the electron-withdrawing nature of the Fmoc-protected amino group, leads to both steric hindrance and electronic deactivation. This can result in significantly reduced coupling efficiency, leading to truncated sequences and difficult purifications.

This guide will walk you through the common issues encountered when using this reagent and provide field-proven solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard coupling protocol with DIC/HOBt resulted in very low coupling efficiency for this compound. What is the underlying cause?

A1: The poor coupling efficiency you are observing is likely due to a combination of steric hindrance and electronic deactivation inherent to the structure of this compound.

  • Steric Hindrance: The chlorine atom at the ortho position to the carboxylic acid creates significant steric bulk, physically impeding the approach of the activated carboxyl group to the resin-bound amine.

  • Electronic Deactivation: The aromatic ring and the chloro-substituent are electron-withdrawing, which reduces the nucleophilicity of the carboxylate upon activation. This makes the subsequent nucleophilic attack by the amine less favorable.

Standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) are often insufficiently reactive to overcome these hurdles.[1]

Q2: What are the recommended coupling reagents and conditions for improving the coupling efficiency of this hindered amino acid?

A2: For difficult couplings involving sterically hindered and electronically deactivated amino acids, more potent activating reagents are required. We recommend switching to a uronium/aminium or phosphonium salt-based coupling reagent.

Coupling ReagentAdditiveBaseKey Advantages
HATU HOAtDIPEA or CollidineGenerally considered the most efficient for difficult couplings due to the formation of a highly reactive OAt-ester. The aza-group in HOAt can also catalyze the coupling reaction.[1][2]
HBTU HOBtDIPEA or CollidineA widely used and effective coupling reagent, though slightly less potent than HATU for extremely difficult cases.
PyBOP -DIPEA or CollidineA phosphonium salt-based reagent that is also highly effective for hindered couplings.

Recommended Protocol:

A double coupling strategy is often necessary to drive the reaction to completion.

  • First Coupling (1-2 hours):

    • Pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF with DIPEA (6 eq.) for 1-2 minutes.

    • Add the activated mixture to your deprotected resin and allow it to react for 1-2 hours.

  • Wash:

    • Thoroughly wash the resin with DMF (3-5 times).

  • Second Coupling (1-2 hours or overnight):

    • Repeat the coupling step with a fresh solution of activated this compound. For particularly stubborn couplings, extending the second coupling time to overnight can be beneficial.

Visualizing the Workflow: Optimized Coupling Strategy

G cluster_deprotection Fmoc Deprotection cluster_activation Activation cluster_coupling Double Coupling cluster_monitoring Monitoring deprotection 1. Treat resin with 20% piperidine in DMF wash1 2. Wash with DMF (5x) deprotection->wash1 pre_activation 3. Pre-activate this compound with HATU/HOAt and DIPEA in DMF wash1->pre_activation coupling1 4. First Coupling (1-2 hours) pre_activation->coupling1 wash2 5. Wash with DMF (3-5x) coupling1->wash2 coupling2 6. Second Coupling (1-2 hours or overnight) wash2->coupling2 kaiser_test 7. Perform Kaiser Test coupling2->kaiser_test result Negative (Yellow/Colorless)? kaiser_test->result proceed Proceed to next cycle result->proceed Yes troubleshoot Troubleshoot: - Extend coupling time - Increase reagent equivalents - Consider capping result->troubleshoot No (Blue) G start Poor Coupling Efficiency Observed check_reagents Are you using a potent coupling reagent (e.g., HATU, HBTU, PyBOP)? start->check_reagents switch_reagents Switch to HATU/HOAt or PyBOP check_reagents->switch_reagents No double_coupling Perform a double coupling check_reagents->double_coupling Yes switch_reagents->double_coupling kaiser_test1 Perform Kaiser Test double_coupling->kaiser_test1 success Coupling Successful! Proceed to next step. kaiser_test1->success Negative kaiser_test2 Is the Kaiser Test still positive? kaiser_test1->kaiser_test2 Positive capping Cap unreacted amines with acetic anhydride/pyridine kaiser_test2->capping Yes reassess Re-evaluate synthesis strategy: - Check resin loading - Consider alternative building blocks kaiser_test2->reassess No, but still concerned capping->success

Caption: A logical flowchart for troubleshooting poor coupling of this compound.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

Sources

Minimizing racemization of N-Fmoc-4-amino-2-chlorobenzoic acid during activation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Fmoc-4-amino-2-chlorobenzoic acid

A Focused Guide to Minimizing Racemization During Activation

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and best practices to preserve the stereochemical integrity of this unique amino acid derivative during the critical activation step of peptide synthesis.

The structure of this compound, with its electron-withdrawing chloro group and steric hindrance, presents a heightened risk of racemization. This guide is designed to explain the underlying mechanisms and provide actionable protocols to ensure the highest possible optical purity in your final peptide products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding racemization during the activation of this compound.

Q1: What is racemization and why is it a significant issue for this specific amino acid?

A: Racemization is the process by which an enantiomerically pure compound, like L-N-Fmoc-4-amino-2-chlorobenzoic acid, converts into a mixture of both L- and D-enantiomers. In peptide synthesis, this is highly undesirable as the biological activity of a peptide is critically dependent on its precise three-dimensional structure. The primary mechanism involves the formation of a planar oxazolone intermediate after carboxyl group activation.[1][2][3] The α-proton on the chiral carbon becomes acidic and can be abstracted by a base, leading to a loss of stereochemistry.[3][4] this compound is particularly susceptible due to the electronic properties of the substituted phenyl ring, which can stabilize the transient negative charge during proton abstraction.

Q2: Which class of coupling reagents is best for minimizing racemization?

A: Phosphonium-based reagents (e.g., PyBOP, PyAOP) are generally preferred over uronium/aminium-based reagents (e.g., HBTU, HCTU) for sterically hindered or racemization-prone amino acids. This is because phosphonium reagents tend to have cleaner reaction profiles and avoid a specific side reaction known as guanidinylation of the N-terminal amine, which can occur with uronium reagents, especially during slow couplings. Carbodiimides like DIC, when used in combination with racemization-suppressing additives, are also an excellent and cost-effective choice.[5]

Q3: What is the function of additives like Oxyma Pure or HOBt?

A: Additives are crucial for suppressing racemization, especially when using carbodiimides.[1][6] During activation with a carbodiimide, a highly reactive O-acylisourea intermediate is formed. This intermediate is prone to rearranging into an inactive N-acylurea or cyclizing to form the problematic oxazolone.[5][7][8] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) act by rapidly trapping the O-acylisourea to form a more stable, yet still reactive, active ester (OBt or Oxyma ester, respectively).[7][8] This active ester is less susceptible to racemization and efficiently proceeds with the desired aminolysis.[7][8] Oxyma Pure is often favored as it is non-explosive and has shown superior performance in reducing racemization compared to HOBt.[5][9][10]

Q4: How do the choice of base and temperature affect racemization?

A: Both factors are critical.

  • Base: The presence of a tertiary amine base can accelerate racemization by facilitating the abstraction of the α-proton.[11] The basicity and steric hindrance of the base are important factors.[2] Less nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are generally preferred over less hindered bases like triethylamine (TEA), which can lead to higher rates of racemization.[2][12] Whenever possible, minimizing the amount of base or using protocols that do not require a free tertiary base is advantageous.[5]

  • Temperature: Higher temperatures increase the rate of all reactions, including racemization.[5] For racemization-prone residues, performing the activation and coupling at reduced temperatures (e.g., 0 °C) is highly recommended.[5] While microwave energy can accelerate peptide synthesis, the coupling temperature for sensitive residues should be carefully controlled, often lowered to around 50°C to mitigate racemization risk.[12]

Q5: How can I reliably detect and quantify racemization in my product?

A: The most definitive method is chiral High-Performance Liquid Chromatography (HPLC).[13] This technique uses a chiral stationary phase (CSP) that can separate the L- and D-enantiomers of the amino acid after hydrolysis of the final peptide.[13][14] The Fmoc group provides a useful UV chromophore for detection.[13] Alternatively, Gas Chromatography (GC) on a chiral column after derivatization can be used. Advanced LC-MS methods are also available for highly sensitive analysis.[15][16]

Part 2: In-Depth Troubleshooting Guides

Scenario 1: Significant Epimer (D-Isomer) Detected by Chiral HPLC Post-Synthesis

You've completed your synthesis and analysis reveals an unacceptable level of the D-isomer of this compound in the final peptide. This troubleshooting workflow will help you pinpoint the source of the issue.

G cluster_reagents Activation Reagent Analysis cluster_conditions Reaction Condition Analysis cluster_protocol Protocol Timing Analysis start High D-Isomer Detected reagent_check Step 1: Review Activation Cocktail start->reagent_check q_coupler Using Carbodiimide (DIC/EDC)? reagent_check->q_coupler conditions_check Step 2: Scrutinize Reaction Conditions q_temp Activation/Coupling Temperature? conditions_check->q_temp protocol_check Step 3: Evaluate Protocol Timing q_preactivation Was pre-activation used? protocol_check->q_preactivation a_additive Ensure 1:1 Stoichiometry of Additive (Oxyma/HOBt) to Amino Acid. q_coupler->a_additive Yes q_uronium Using Uronium (HBTU/HCTU)? q_coupler->q_uronium No q_base What base was used? a_additive->q_base a_base Switch to a hindered base (Collidine/DIEA). Avoid TEA. q_base->a_base TEA a_base->conditions_check a_uronium Consider switching to a Phosphonium reagent (PyBOP/PyAOP) or a carbodiimide/Oxyma protocol. q_uronium->a_uronium Yes a_uronium->conditions_check a_temp Reduce temperature to 0°C for activation and coupling steps. q_temp->a_temp > 5°C a_temp->protocol_check a_preactivation Minimize pre-activation time. Long pre-activation allows the activated species to racemize before coupling. q_preactivation->a_preactivation Yes

Caption: Troubleshooting decision tree for racemization.

  • Analyze Your Activation Cocktail:

    • Coupling Reagent: If using a uronium salt like HBTU, the activation of this hindered amino acid might be slow, allowing more time for racemization. Consider switching to a phosphonium salt like PyBOP or a modern Oxyma-based reagent like COMU, which often show high efficiency with reduced epimerization.[17]

    • Additive: If using a carbodiimide (e.g., DIC), the absence or substoichiometric amount of an additive like Oxyma Pure or HOBt is a primary suspect. Ensure you are using at least one equivalent of the additive relative to the amino acid.[6]

    • Base: If your protocol uses triethylamine (TEA), switch immediately to a more sterically hindered base such as DIEA or 2,4,6-collidine.[2] Ensure you are not using excess base, as this creates a more favorable environment for proton abstraction.

  • Examine Reaction Conditions:

    • Temperature: Was the activation performed at room temperature? For this sensitive residue, lower the temperature of both the activation and coupling steps to 0°C. This significantly slows the rate of oxazolone formation and subsequent racemization.[5]

    • Solvent: While DMF and NMP are standard, ensure they are high purity and anhydrous.

  • Review the Protocol Timing:

    • Pre-activation Time: A long pre-activation step, where the carboxylic acid is activated before the amine component is introduced, is a major risk factor.[18] The activated ester has a finite lifetime before it begins to racemize. Minimize this time or switch to an in situ activation protocol where all components are mixed together at the start of the reaction.

Part 3: Best Practices and Recommended Protocols

Adopting a robust, optimized protocol from the outset is the most effective strategy for preventing racemization.

Mechanism of Racemization and the Protective Role of Additives

The primary pathway for racemization of N-protected amino acids proceeds through a 5(4H)-oxazolone intermediate. Additives like Oxyma Pure or HOBt intercept the highly reactive activated species (e.g., O-acylisourea) to form a more stable active ester, which is less prone to cyclization and racemization.

G cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway AA N-Fmoc-AA-OH Carbo + Carbodiimide (e.g., DIC) Acylisourea O-Acylisourea (Highly Reactive) Carbo->Acylisourea Oxazolone Oxazolone (Planar, Achiral Intermediate) Acylisourea->Oxazolone Cyclization (Base-catalyzed) Additive + Additive (Oxyma/HOBt) Racemized Racemized Product Oxazolone->Racemized Aminolysis Amine + Amine Component (Peptide-Resin) Peptide Desired Peptide (Optically Pure) Amine->Peptide Aminolysis ActiveEster Active Ester (More Stable) Additive->ActiveEster Trapping

Caption: Racemization vs. Suppression Pathways.

Recommended Protocol: Low-Racemization Activation using DIC/Oxyma Pure

This protocol is designed for manual solid-phase peptide synthesis (SPPS) and prioritizes the suppression of racemization.

Reagents & Stoichiometry:

ReagentEquivalents (vs. Resin Capacity)Purpose
This compound4.0Amino Acid to be coupled
Oxyma Pure4.0Racemization Suppressant Additive
Diisopropylcarbodiimide (DIC)4.0Activating Agent
N,N-Diisopropylethylamine (DIEA)8.0Base for in situ neutralization
Solvent (Anhydrous DMF or NMP)-Reaction Medium

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin completely in the chosen synthesis solvent (e.g., DMF). Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine in DMF.[19] Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound and Oxyma Pure in a minimal amount of DMF.

  • Cooling: Cool both the reaction vessel containing the resin and the vessel containing the activation solution to 0°C in an ice bath.

  • Activation & Coupling (in situ): a. To the cooled activation solution, add the DIEA, followed immediately by the DIC. b. Immediately transfer the complete activation mixture to the cooled reaction vessel containing the deprotected peptide-resin. c. Allow the reaction to proceed at 0°C for 10 minutes, then let it warm to room temperature and continue coupling for an additional 2-4 hours.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Bachem. (n.d.). Analyses of amino acids, Enantiomeric purity. Bachem. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Chen, Y.-C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

  • Khatavi, S. Y., & Kantharaju, K. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • D'Attoma, A., & Hein, J. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Md Yusof, M. S., & Taha, H. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. [Link]

  • Jad, Y. E., et al. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. [Link]

  • Barany, G., & Solé, N. A. (1995). Racemization free attachment of amino acids to solid phase.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Ujvari, B., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]

Sources

Mass spectrometry analysis of N-Fmoc-4-amino-2-chlorobenzoic acid side products

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable tool in advanced peptide synthesis and medicinal chemistry, N-Fmoc-4-amino-2-chlorobenzoic acid provides a unique scaffold for developing novel therapeutics.[1] However, its analysis by mass spectrometry can present challenges, from interpreting complex fragmentation patterns to identifying unexpected side products. This technical support guide, designed for researchers and drug development professionals, offers practical, in-depth solutions to common issues encountered during the mass spectrometry analysis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and expected mass of this compound?

A1: Understanding the basic physicochemical properties is the first step in any analysis. This compound is a protected amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) group serves to protect the amine, allowing for controlled, sequential peptide bond formation.[]

Key Properties and Mass Data:

PropertyValue
IUPAC Name 2-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid[1]
Molecular Formula C₂₂H₁₆ClNO₄
Monoisotopic Mass 393.0768 Da
Average Mass 393.82 Da
Theoretical Isotopic Distribution Due to the presence of Chlorine (³⁵Cl and ³⁷Cl), the isotopic pattern will show a characteristic M+2 peak with an abundance of approximately 32% relative to the monoisotopic peak.
Q2: My mass spectrum shows multiple peaks around the expected mass. What are they?

A2: This is a very common observation in electrospray ionization (ESI) mass spectrometry. The additional peaks are typically adducts, where the parent molecule associates with ions present in the solvent, mobile phase, or from the glassware.

Causality: ESI is a "soft" ionization technique that often forms ions by adding a charged species to the neutral analyte molecule.[4] Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are frequent contaminants from glassware and solvents, while ammonium ([M+NH₄]⁺) can originate from mobile phase additives like ammonium formate or acetate.[5]

Common Adducts for this compound (Positive Ion Mode):

Adduct IonFormulaCalculated m/z (Monoisotopic)
Protonated Molecule [M+H]⁺394.0846
Ammonium Adduct [M+NH₄]⁺411.1111
Sodium Adduct [M+Na]⁺416.0667
Potassium Adduct [M+K]⁺432.0407
Acetonitrile Adduct [M+CH₃CN+H]⁺435.1111

Troubleshooting Tip: To confirm adducts, check for the expected mass differences between the peaks. For example, the difference between [M+Na]⁺ and [M+H]⁺ should be approximately 21.98 Da.[5] To reduce sodium and potassium adducts, use high-purity solvents and plasticware instead of glass where possible.

Troubleshooting Side Products

Q3: I see a peak at m/z ~172. What is this impurity?

A3: A peak at m/z 172.0114 ([M+H]⁺) likely corresponds to the unreacted starting material, 4-amino-2-chlorobenzoic acid .

Origin: This side product arises from an incomplete reaction during the Fmoc protection step where 4-amino-2-chlorobenzoic acid is reacted with an Fmoc-donating reagent (e.g., Fmoc-Cl).[6]

Identification:

  • Expected m/z: C₇H₆ClNO₂ has a monoisotopic mass of 171.0036 Da. The protonated ion [M+H]⁺ would be observed at 172.0114 .

  • Isotopic Pattern: The characteristic 3:1 ratio for the M and M+2 peaks due to the chlorine atom should be present.

  • Chromatography: Being more polar than the Fmoc-protected product, it will likely have a much shorter retention time in reverse-phase HPLC.

Q4: During Fmoc deprotection, I observe several unexpected peaks. What could they be?

A4: Fmoc deprotection, typically carried out with a base like piperidine, is designed to remove the Fmoc group.[2][7] However, side reactions can occur, leading to impurities.

Common Deprotection-Related Side Products:

  • Dibenzofulvene (DBF)-Piperidine Adduct: The deprotection mechanism proceeds via β-elimination, releasing dibenzofulvene. This reactive species is scavenged by the piperidine base to form an adduct.[2]

    • Expected m/z: Dibenzofulvene (C₁₄H₁₀, 178.0783 Da) + Piperidine (C₅H₁₁N, 85.0891 Da) = 263.1674 Da . The protonated ion [M+H]⁺ would be observed at 264.1752 .

  • Incomplete Deprotection: If the deprotection time is insufficient or the base concentration is too low, you will see the starting material, this compound (m/z 394.0846 for [M+H]⁺), remaining in your sample.

Troubleshooting Workflow for Deprotection Issues:

G Fmoc Deprotection Troubleshooting start Start: Unexpected Peaks Post-Deprotection check_masses Identify m/z of unexpected peaks start->check_masses is_394 Is m/z ~394 present? (N-Fmoc starting material) check_masses->is_394 is_264 Is m/z ~264 present? (DBF-Piperidine adduct) is_394->is_264 No incomplete Result: Incomplete Deprotection Action: Increase reaction time or base concentration. is_394->incomplete Yes is_172 Is m/z ~172 present? (Deprotected product) is_264->is_172 No adduct_formed Result: DBF Adduct Formed Action: Ensure sufficient washing post-reaction. is_264->adduct_formed Yes success Result: Successful Deprotection This is your desired product. is_172->success Yes other Result: Other Impurity Action: Investigate synthesis reagents and other side reactions. is_172->other No

Caption: Troubleshooting workflow for Fmoc deprotection analysis.

Interpreting Fragmentation Spectra (MS/MS)

Q5: What are the characteristic fragment ions for this compound in MS/MS analysis?

A5: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The fragmentation of this compound is dominated by the lability of the Fmoc protecting group.

Mechanism: Upon collisional activation (CID), the most common fragmentation pathway involves the neutral loss of the fluorenylmethoxy group followed by decarboxylation, or direct cleavage of the carbamate bond. A McLafferty-type rearrangement is also possible for Fmoc-protected amino acids.[8]

Key Fragment Ions Table (from [M+H]⁺ precursor at m/z 394.1):

Observed m/zProposed Fragment Structure/LossDescription
222.09 [Fmoc-O]⁺Loss of the aminobenzoic acid moiety.
179.07 [Fluorenyl-CH₂]⁺ or Dibenzofulvene ionA very common and characteristic fragment from the Fmoc group.
172.01 [M+H-Fmoc+H]⁺Loss of the Fmoc group via rearrangement, leaving the protonated 4-amino-2-chlorobenzoic acid.[8]

Fragmentation Pathway Diagram:

G Fragmentation of this compound parent Precursor Ion [M+H]⁺ m/z 394.1 frag1 Fragment Ion [Fluorenyl-CH₂]⁺ m/z 179.1 parent->frag1 Cleavage of carbamate bond frag2 Fragment Ion [M+H-Fmoc+H]⁺ m/z 172.0 parent->frag2 McLafferty-type rearrangement

Caption: Key fragmentation pathways for protonated this compound.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

Objective: To prepare a solution of this compound or its reaction mixture suitable for injection into an LC-MS system to prevent instrument contamination and ensure reproducible results.

Methodology:

  • Solvent Selection: Choose a solvent that completely dissolves the analyte and is compatible with the reverse-phase chromatography mobile phase. A 1:1 mixture of Acetonitrile:Water or Methanol:Water is a good starting point.

  • Stock Solution Preparation:

    • Accurately weigh ~1 mg of your solid sample.

    • Dissolve it in 1.0 mL of the selected solvent to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration suitable for your instrument's sensitivity range (typically 1-10 µg/mL). For example, take 10 µL of the stock solution and dilute it into 990 µL of the mobile phase A.

  • Filtration (Critical Step):

    • Filter the final working solution through a 0.22 µm syringe filter (PTFE or other chemically compatible membrane) to remove any particulates that could clog the LC system.

  • Blank Preparation: Prepare a vial containing only the final dilution solvent. This is essential for identifying background noise and carryover.[9]

Protocol 2: Generic ESI-MS Method Parameters

Objective: To establish a robust starting method for the analysis of this compound on a standard ESI-MS system. These parameters may require optimization for your specific instrument.[10]

Parameter GroupParameterRecommended SettingRationale
Ion Source Ionization ModeESI PositiveThe amine and carboxylic acid groups can be readily protonated.
Capillary Voltage3.0 - 4.5 kVOptimizes the electrospray process for stable ion formation.
Nebulizing Gas (N₂)Instrument DependentAdjust for a stable spray.[9]
Drying Gas (N₂)250 - 350 °CFacilitates desolvation of the analyte ions.
Mass Analyzer Scan Rangem/z 100 - 600Covers the expected precursor, adducts, and key fragments.
MS¹ Scan Rate1-2 scans/secSufficient for resolving chromatographic peaks.
MS² (for fragmentation)Precursor Ionm/z 394.1 ± 0.5
Collision Energy (CID)15 - 30 eV

References

  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives . Mad Barn. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH . Wiley-VCH. Available at: [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone . Hindawi. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . Nowick Lab - UC Irvine. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies. Available at: [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent . Agilent Technologies. Available at: [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs . ACD/Labs. Available at: [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace . CGSpace. Available at: [Link]

  • What are common adducts in ESI mass spectrometry? - Waters . Waters. Available at: [Link]

  • Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)) - PubMed . National Institutes of Health. Available at: [Link]

  • Mass Spectrometer (MS) troubleshooting guide - Alliance Bioversity International - CIAT . Alliance Bioversity International - CIAT. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. G-M-I, Inc. Available at: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1 . LCGC North America. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu . Shimadzu Scientific Instruments. Available at: [Link]

  • MS Adduct Calculator - Fiehn Lab . UC Davis. Available at: [Link]

  • Mascot help: Peptide fragmentation . Matrix Science. Available at: [Link]

Sources

Technical Support Center: Managing Steric Hindrance in N-Fmoc-4-amino-2-chlorobenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

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Last Updated: January 23, 2026

Introduction

Welcome to the technical support guide for managing coupling reactions with N-Fmoc-4-amino-2-chlorobenzoic acid. This molecule presents a significant synthetic challenge due to substantial steric hindrance around the carboxylic acid group, caused by the ortho-chloro substituent and the bulky N-Fmoc protecting group. This hindrance can impede the approach of the activating agent and the incoming amine nucleophile, leading to low yields, slow reaction rates, and an increased risk of side reactions.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully incorporate this challenging building block into their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing or giving very low yields?

A1: The primary reason is severe steric hindrance. The chlorine atom at the 2-position and the large Fmoc group on the amine at the 4-position electronically deactivate and physically block the carboxylic acid at the 1-position. Standard coupling reagents like DIC/HOBt are often too slow or inefficient to overcome this barrier.[1] Success requires the use of more potent activating agents, optimized reaction conditions (solvent, base, temperature), and potentially longer reaction times.

Q2: What are the most effective coupling reagents for this type of hindered amino acid?

A2: For sterically demanding couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended.[2] Reagents like HATU and HCTU are effective, but COMU is often considered a superior choice.[2][3] COMU, an Oxyma-based uronium salt, demonstrates high reactivity comparable to HATU but offers a better safety profile, as it avoids the potentially explosive byproducts associated with HOBt/HOAt-based reagents.[2][3][4] Furthermore, its byproducts are water-soluble, simplifying purification.[5]

Q3: I am observing significant epimerization/racemization in my product. How can I minimize this?

A3: Racemization is a major concern when activating amino acids, especially with potent reagents and extended reaction times.[2][6] Several strategies can suppress it:

  • Choice of Additive: Use of an additive like Oxyma Pure is highly effective at suppressing racemization while maintaining high coupling efficiency.[7][8] COMU inherently contains the Oxyma moiety.[2][3]

  • Base Selection: The choice of base is critical. While DIPEA is common, it is a strong base that can promote racemization.[9] For sensitive couplings, a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is often a better choice to minimize epimerization.[2][9][10]

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of racemization, though this may also slow the desired coupling reaction.[2]

Q4: My protected amino acid has poor solubility in DMF. What can I do?

A4: Poor solubility can prevent the reaction from proceeding efficiently.

  • Solvent Mixtures: While DMF is a standard solvent, N-methylpyrrolidone (NMP) has greater solvating power, particularly for hydrophobic or aggregation-prone sequences, and can be a superior choice.[11][12][13][14] Using a mixture of DMF and NMP, or switching entirely to NMP, can resolve solubility issues.[6]

  • Gentle Heating: Gentle warming (e.g., to 35-40°C) can help dissolve the starting material, but should be done cautiously to avoid degradation.[13]

  • Sonication: Applying sonication can help break up aggregates and improve dissolution.[6]

Troubleshooting Guide

This section addresses specific problems encountered during the coupling of this compound.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Recommended Solution
Insufficient Carboxyl Activation The steric bulk around the carboxylic acid prevents the coupling reagent from forming the active ester efficiently. Solution: Switch to a more potent coupling reagent. Standard carbodiimides (DIC, DCC) are often inadequate.[1] Utilize a high-reactivity aminium/uronium salt like COMU or HATU . These reagents form highly reactive O-acylisourea intermediates that can overcome the steric barrier. COMU is particularly recommended for its efficiency and safety profile.[3][4][5]
Poor Solubility of Reagents The N-Fmoc-protected acid may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics. Solution: Improve solvation by switching from DMF to NMP , which is a better solvent for many protected amino acids.[11][13][14] Alternatively, use a co-solvent system such as DMF/DCM or add a small amount of DMSO.[6][13] Ensure all reagents are fully dissolved before initiating the reaction.
Sub-optimal Base The tertiary base is crucial for activating the coupling reagent and maintaining a productive reaction environment. An inappropriate base can hinder the reaction. Solution: Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) for maximizing reaction rate. Typically, 2-3 equivalents are used. However, if racemization is a concern, switch to a weaker base like NMM (N-methylmorpholine).[2][9]
Reaction Time/Temperature Sterically hindered couplings are inherently slow and may not reach completion under standard reaction times (e.g., 1-2 hours). Solution: Increase the reaction time significantly. Monitor the reaction progress using a suitable analytical method like HPLC or a Kaiser test (for solid-phase synthesis). Consider a double coupling, where fresh reagents are added after the initial coupling period.[12] Gentle heating to 35-40°C can also accelerate the reaction, but must be balanced against the risk of side reactions.[12]
Problem 2: Presence of Significant Side Products
Potential Cause Explanation & Recommended Solution
Racemization/Epimerization The activated carboxylic acid is susceptible to deprotonation at the alpha-carbon, leading to a loss of stereochemical integrity. This is exacerbated by strong bases and long reaction times.[6][15] Solution: 1. Use a Racemization Suppressant: Employ coupling reagents that incorporate an additive like Oxyma Pure (e.g., COMU) or use DIC in combination with Oxyma.[8][16] 2. Optimize the Base: Replace the strong base DIPEA with a weaker base like NMM or the even more hindered 2,4,6-collidine .[2][9][10] 3. Minimize Pre-activation Time: If pre-activating the acid, keep the time short before adding the amine component.[17]
Guanidinylation of the Amine Aminium/uronium reagents (HBTU, HATU, HCTU) can react with the free amine of the coupling partner to form a guanidinium byproduct, consuming the amine and reducing yield. Solution: This side reaction is inhibited by using a slight excess of the carboxylic acid relative to the coupling reagent.[2] Alternatively, use a phosphonium-based reagent like PyBOP or PyAOP , which do not cause guanidinylation. A short pre-activation time (1-2 minutes) before adding the amine can also minimize this side reaction.[2]

Recommended Protocols & Methodologies

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as the primary approach for coupling this compound in either solution-phase or solid-phase peptide synthesis (SPPS).

Materials:

  • This compound (1.0 equiv.)

  • Amine component (e.g., resin-bound free amine or amino acid ester) (1.0 equiv.)

  • COMU (1.0 equiv.)

  • DIPEA or NMM (2.0-3.0 equiv.)

  • Anhydrous NMP or DMF

Procedure:

  • In a clean, dry reaction vessel, dissolve the this compound in the chosen solvent (NMP is preferred for solubility).

  • In a separate vial, dissolve COMU in the same solvent.

  • Add the COMU solution to the solution of the acid.

  • Add the base (DIPEA for speed, NMM to suppress racemization) to the mixture. Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.

  • Add the activated acid mixture to the vessel containing the amine component.

  • Allow the reaction to proceed at room temperature for 4-12 hours. For particularly difficult couplings, the reaction may be allowed to proceed for up to 24 hours.

  • Monitor the reaction completion by HPLC (for solution phase) or a negative Kaiser test (for SPPS).

  • If the reaction is incomplete after the initial period, a "double coupling" can be performed by draining the vessel (for SPPS) and repeating steps 3-6 with fresh reagents.

  • Upon completion, proceed with standard workup (for solution phase) or wash the resin thoroughly with DMF and DCM (for SPPS).[4]

Data Summary: Comparison of Coupling Reagents for Hindered Systems
ReagentClassRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
DIC/HOBt CarbodiimideModerateModerateLow cost, well-establishedOften inefficient for hindered couplings; HOBt is explosive.[8]
HBTU/HATU Aminium SaltHigh / Very HighModerate-HighHigh efficiency for difficult couplings.Can cause guanidinylation; byproducts of HOAt (from HATU) are explosive.[8]
COMU Uronium SaltVery HighLowExcellent reactivity, low racemization, non-explosive, water-soluble byproducts.[3][4][5]Higher cost than carbodiimides.
PyBOP Phosphonium SaltHighModerateDoes not cause guanidinylation.Can be less reactive than HATU/COMU for the most difficult cases.

Visual Diagrams

Troubleshooting Workflow for Low Coupling Yield

TroubleshootingWorkflow start Start: Low Coupling Yield Observed reagent_check Is the coupling reagent potent enough? (e.g., using DIC/HOBt) start->reagent_check switch_reagent Action: Switch to COMU or HATU reagent_check->switch_reagent No solubility_check Are all components fully dissolved? reagent_check->solubility_check Yes switch_reagent->solubility_check change_solvent Action: Switch from DMF to NMP or use a co-solvent solubility_check->change_solvent No time_check Was reaction time sufficient? solubility_check->time_check Yes change_solvent->time_check increase_time Action: Increase reaction time (4-24h) and/or perform a double coupling time_check->increase_time No success Problem Resolved time_check->success Yes increase_time->success

Caption: Decision tree for troubleshooting low yield couplings.

Conceptual Model of Steric Hindrance

StericHindrance cluster_molecule This compound COOH COOH Cl Cl block1 Cl->block1 Steric Block Fmoc N-Fmoc block2 Fmoc->block2 Steric Block Aromatic_Ring Benzene Ring Aromatic_Ring->COOH C1 Aromatic_Ring->Cl C2 Aromatic_Ring->Fmoc C4 Reagent Coupling Reagent + Amine Reagent->COOH Approach Path

Caption: Steric shields hindering reagent access to the carboxyl group.

References

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5781–5790. [Link]

  • CEM Corporation. (n.d.). Oxyma as an additive in green solid-phase peptide synthesis. [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 690-697. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • Fun, H. K., et al. (2009). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o183. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • Barlos, K., & Gatos, D. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • Yacob, M. H., et al. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(12), 2849. [Link]

  • Jad, Y. E., et al. (2015). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 641-646. [Link]

  • Cain, E. J., et al. (2022). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. ChemSusChem, 15(1), e202101910. [Link]

  • Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • ResearchGate. (2009). 2-Amino-4-chlorobenzoic acid. [Link]

  • Katritzky, A. R., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 4615-4652. [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 40(2), 183-203. [Link]

  • ResearchGate. (2020). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. [Link]

  • El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Letters, 11(16), 3566–3569. [Link]

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Validation & Comparative

A Comparative Guide to N-Fmoc- and N-Boc-4-amino-2-chlorobenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide science, the incorporation of unnatural amino acids is a cornerstone of innovation, enabling the design of peptidomimetics with enhanced stability, novel conformations, and tailored biological activities. Among these, aromatic amino acid analogues like 4-amino-2-chlorobenzoic acid offer a rigid scaffold, influencing peptide secondary structure. The choice of N-α-protecting group strategy—fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc)—for such building blocks is a critical decision that dictates the entire synthetic workflow. This guide provides an in-depth comparison of N-Fmoc-4-amino-2-chlorobenzoic acid and N-Boc-4-amino-2-chlorobenzoic acid in the context of Solid-Phase Peptide Synthesis (SPPS), offering insights into the chemical rationale and practical considerations for their use.

At a Glance: Key Differences and Strategic Implications

FeatureThis compoundN-Boc-4-amino-2-chlorobenzoic Acid
Protection Strategy Orthogonal (Fmoc/tBu)Quasi-orthogonal (Boc/Bzl)
N-α-Deprotection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Final Cleavage Mild acidolysis (e.g., TFA-based cocktails)Strong acidolysis (e.g., HF, TFMSA)
Compatibility Suitable for acid-sensitive peptides and post-translational modifications.[1][2]Robust for long or difficult sequences prone to aggregation.[1]
Side Reactions Aggregation can be more pronounced.Repetitive acid treatment may cleave some side-chain protecting groups.[2]
Handling Safety Avoids the use of highly corrosive HF.[]Requires specialized equipment and stringent safety protocols for HF cleavage.[1]

The Chemical Rationale: Orthogonality and Reaction Conditions

The fundamental difference between the Fmoc and Boc strategies lies in their orthogonality. The Fmoc/tBu strategy is truly orthogonal: the N-α-Fmoc group is removed by a base, while the tert-butyl (tBu)-based side-chain protecting groups are cleaved by acid.[1] This allows for selective deprotection without affecting the side chains during synthesis.

In contrast, the Boc/Bzl strategy is considered "quasi-orthogonal."[1] Both the N-α-Boc group and the benzyl (Bzl)-based side-chain protecting groups are acid-labile.[1] Selectivity is achieved by using different strengths of acid: milder acid (TFA) for Boc removal and a much stronger acid (HF) for final cleavage of the peptide from the resin along with the side-chain protecting groups.[1]

G cluster_0 Fmoc/tBu Strategy (Orthogonal) cluster_1 Boc/Bzl Strategy (Quasi-Orthogonal) Fmoc_SPPS Resin-Peptide-Fmoc Fmoc_Deprotection 20% Piperidine/DMF (Base) Fmoc_SPPS->Fmoc_Deprotection Fmoc_Cleavage TFA Cocktail (Acid) Fmoc_SPPS->Fmoc_Cleavage Fmoc_Coupling Couple next Fmoc-AA Fmoc_Deprotection->Fmoc_Coupling Fmoc_Coupling->Fmoc_SPPS Repeat Cycle Fmoc_Peptide Final Peptide Fmoc_Cleavage->Fmoc_Peptide Boc_SPPS Resin-Peptide-Boc Boc_Deprotection 50% TFA/DCM (Mild Acid) Boc_SPPS->Boc_Deprotection Boc_Cleavage HF (Strong Acid) Boc_SPPS->Boc_Cleavage Boc_Neutralization DIEA/DCM (Base) Boc_Deprotection->Boc_Neutralization Boc_Coupling Couple next Boc-AA Boc_Neutralization->Boc_Coupling Boc_Coupling->Boc_SPPS Repeat Cycle Boc_Peptide Final Peptide Boc_Cleavage->Boc_Peptide

SPPS Workflow Comparison: Fmoc vs. Boc Strategies.

Performance Considerations for 4-Amino-2-chlorobenzoic Acid

While direct comparative data is scarce, we can infer the performance of these building blocks based on their structure and the principles of SPPS.

Coupling Efficiency

The coupling of any amino acid is influenced by steric hindrance and the electronic nature of both the incoming amino acid and the resin-bound amine. 4-Amino-2-chlorobenzoic acid presents potential steric challenges due to the ortho-chloro substituent.

  • Steric Hindrance: The chlorine atom adjacent to the carboxylic acid group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slower coupling kinetics and potentially incomplete reactions. Studies on other 2,6-disubstituted benzoic acids have shown that such substitution patterns can prevent access to the carboxylic acid group.[4] More potent coupling reagents, such as HATU or HCTU, are recommended to overcome this hindrance.[5][6]

  • Electronic Effects: The chlorine atom is an electron-withdrawing group, which increases the acidity of the carboxylic acid. This can facilitate the activation step of the carboxyl group, potentially leading to a more reactive species.

In practice, a balance between these steric and electronic effects will determine the overall coupling efficiency. It is plausible that longer coupling times or double coupling protocols may be necessary for efficient incorporation of this building block, regardless of the protecting group strategy.

Side Reactions

The choice between Fmoc and Boc can influence the propensity for certain side reactions.

  • Aggregation: Fmoc-SPPS is more prone to peptide chain aggregation, as the growing peptide is in a neutral state for a significant portion of the synthesis cycle.[1] The rigid, aromatic nature of 4-amino-2-chlorobenzoic acid could contribute to inter-chain interactions, potentially exacerbating aggregation issues, especially in longer sequences.

  • Acid-Induced Side Reactions: In Boc-SPPS, the repeated use of TFA for deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups.[2] While 4-amino-2-chlorobenzoic acid itself does not have a side chain in the traditional sense, the stability of the building block itself to repeated acid treatment should be considered, although it is expected to be stable.

Experimental Protocols

The following are detailed, step-by-step methodologies for the incorporation of N-Fmoc- and N-Boc-4-amino-2-chlorobenzoic acid into a peptide sequence.

Protocol 1: Incorporation using Fmoc-SPPS

This protocol assumes a standard manual synthesis on a suitable resin (e.g., Rink Amide for a C-terminal amide).

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Longer times may be necessary due to steric hindrance.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[7] If the test is positive (indicating free amines), a second coupling may be required.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle and Fmoc deprotection, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), for 2-3 hours.[8]

    • Precipitate the cleaved peptide in cold diethyl ether.

G start Start with Resin-Bound Peptide swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate N-Fmoc-4-amino- 2-chlorobenzoic Acid (HATU/HOAt/DIPEA) wash1->activate couple Couple to Resin activate->couple monitor Monitor Coupling (Kaiser Test) couple->monitor recouple Recouple if Necessary monitor->recouple Incomplete wash2 Wash with DMF monitor->wash2 Complete recouple->couple next_cycle Continue with next Fmoc-Amino Acid wash2->next_cycle end Proceed to Final Cleavage wash2->end next_cycle->deprotect

Workflow for Fmoc-based incorporation of the target molecule.
Protocol 2: Incorporation using Boc-SPPS

This protocol outlines the steps for incorporating the Boc-protected analogue on a Merrifield resin.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain and treat with 50% TFA in DCM for 20-30 minutes.[9]

    • Wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5-7 times).

  • Coupling of N-Boc-4-amino-2-chlorobenzoic Acid:

    • In a separate vessel, dissolve N-Boc-4-amino-2-chlorobenzoic acid (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling to proceed for 2-4 hours.

    • Monitor the reaction completion with the Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids.

  • Final Cleavage:

    • Dry the resin under vacuum.

    • Carefully perform the final cleavage using anhydrous HF with an appropriate scavenger (e.g., anisole) at 0°C for 1 hour in a specialized HF apparatus.

    • Evaporate the HF and precipitate the peptide in cold diethyl ether.

Concluding Remarks

The choice between N-Fmoc- and N-Boc-4-amino-2-chlorobenzoic acid for SPPS is a strategic one, with significant implications for the synthesis plan.

  • This compound is generally preferred for its compatibility with milder cleavage conditions, making it suitable for the synthesis of peptides with acid-sensitive moieties. The orthogonal nature of the Fmoc/tBu strategy provides a high degree of flexibility. However, researchers should be prepared to address potential aggregation issues, especially in longer or more complex sequences.

  • N-Boc-4-amino-2-chlorobenzoic acid remains a robust choice, particularly for challenging sequences where aggregation is a primary concern. The Boc strategy's strong final cleavage conditions ensure the removal of most protecting groups. The main drawbacks are the harshness of the final cleavage step, requiring specialized equipment and stringent safety measures, and the potential for side-chain protecting group lability with repeated acid treatments.

Ultimately, the optimal choice will depend on the specific target peptide, the available laboratory infrastructure, and the researcher's familiarity with each technique. For both derivatives, the steric hindrance posed by the ortho-chloro substituent necessitates careful optimization of coupling conditions, likely involving more potent activating reagents and extended reaction times.

References

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein Science, 20(10), 1650-1663.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Marquardt, A., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Letters in Organic Chemistry, 10(9), 634-643.
  • Iannucci, E., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(2), 436.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • Smith, B. D., & DeLucas, L. J. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Journal of Molecular Structure: THEOCHEM, 589-590, 149-155.
  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 112, 48-52.
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 13(12), 747-758.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 60(23), 7625-7632.
  • Isidro-Llobet, A., et al. (2009). Side Reactions on Amino Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research, 5(3), 161-170.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

A Comparative Guide to the NMR Spectra of 4-amino-2-chlorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-amino-2-chlorobenzoic acid, a vital building block in the synthesis of pharmaceuticals and functional materials. We will explore the foundational ¹H and ¹³C NMR spectral features of this parent molecule and conduct a comparative analysis with its key derivatives. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and chemical verification.

The Central Role of NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For substituted aromatic systems like the derivatives of 4-amino-2-chlorobenzoic acid, NMR is indispensable for confirming regiochemistry and understanding the electronic interplay between functional groups.

The key parameters derived from NMR spectra are:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield nearby nuclei, shifting their signals downfield (higher ppm), while electron-donating groups cause shielding and an upfield shift (lower ppm).

  • Spin-Spin Coupling (J): Reveals the connectivity between neighboring nuclei. The magnitude of the coupling constant provides information about the dihedral angle and the number of bonds separating the coupled nuclei.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

Spectral Deep Dive: 4-amino-2-chlorobenzoic Acid

4-amino-2-chlorobenzoic acid presents a classic example of a substituted benzene ring where the substituents—an amine (-NH₂), a chlorine (-Cl), and a carboxylic acid (-COOH)—exert distinct and predictable electronic effects. The -NH₂ group is a strong electron-donating group (activating) through resonance, while -Cl and -COOH are electron-withdrawing (deactivating) through induction and resonance, respectively.[1] This electronic push-and-pull dictates the chemical shifts of the aromatic protons and carbons.

While experimentally verified high-resolution data can be proprietary, predictive models and data from analogous structures provide a reliable foundation for analysis.[2]

Caption: Structure of 4-amino-2-chlorobenzoic acid with atom numbering.

Predicted NMR Data for 4-amino-2-chlorobenzoic acid

The following tables summarize the predicted NMR spectral data. It is crucial for researchers to acquire their own experimental data for definitive assignments.[2]

Table 1: Predicted ¹H NMR Spectral Data for 4-amino-2-chlorobenzoic acid [2]

AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-6~7.8d~8.5
H-3~6.7d~2.0
H-5~6.5dd~8.5, ~2.0
-NH₂~4.0-6.0br s-
-COOH~11.0-13.0br s-

Table 2: Predicted ¹³C NMR Spectral Data for 4-amino-2-chlorobenzoic acid [2]

AssignmentChemical Shift (δ) ppm
C=O~168
C-4~152
C-2~138
C-6~132
C-1~118
C-5~115
C-3~113

Analysis of the Parent Spectrum:

  • ¹H NMR: The aromatic region displays a characteristic three-proton system. H-6 is the most deshielded aromatic proton, appearing as a doublet due to coupling with H-5. H-3, positioned between two electron-withdrawing groups, is expectedly downfield but is ortho to the strongly donating amino group, resulting in a complex shielding effect. H-5 is the most shielded, appearing as a doublet of doublets from coupling to both H-6 and H-3. The broad singlets for the -NH₂ and -COOH protons are typical due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

  • ¹³C NMR: The carbons directly attached to electronegative atoms (C-4, C-2) are significantly deshielded. C-4 (attached to -NH₂) is the most deshielded aromatic carbon due to the strong resonance donation of the amino group. The carbonyl carbon (C=O) appears at the characteristic low-field region for carboxylic acids.[3]

Comparative Spectral Analysis: The Impact of Derivatization

To understand substituent effects, we will compare the parent compound with two common derivatives: its methyl ester and its N-acetylated form.

Derivative 1: Methyl 4-amino-2-chlorobenzoate

Esterification of the carboxylic acid removes the acidic proton and introduces a methyl group.

Table 3: Comparative ¹H and ¹³C NMR Data

Assignment4-amino-2-chlorobenzoic acid (Predicted δ ppm)Methyl 4-amino-2-chlorobenzoate (Predicted δ ppm)Rationale for Shift
¹H NMR
H-6~7.8~7.7Minor change; electronic effect of -COOCH₃ is similar to -COOH.
H-3~6.7~6.7Minimal change.
H-5~6.5~6.5Minimal change.
-COOH~11.0-13.0-Disappearance of the acidic proton.
-OCH₃-~3.8Appearance of a singlet for the new methyl ester group.
¹³C NMR
C=O~168~166Slight upfield shift, typical for esters vs. carboxylic acids.
C-4~152~152Minimal change.
-OCH₃-~52Appearance of the methyl carbon signal.

Key Spectral Changes: The most obvious change is the disappearance of the very broad -COOH signal and the appearance of a sharp singlet integrating to three protons around 3.8 ppm for the methoxy group. The aromatic region remains largely unchanged, as the electronic nature of the ester is very similar to the carboxylic acid.

Derivative 2: 4-acetamido-2-chlorobenzoic acid

N-acetylation converts the strongly electron-donating -NH₂ group into a moderately electron-donating amide group (-NHCOCH₃). The acetyl group is electron-withdrawing by induction and resonance, which significantly reduces the electron-donating ability of the nitrogen lone pair into the aromatic ring.

Table 4: Comparative ¹H and ¹³C NMR Data

Assignment4-amino-2-chlorobenzoic acid (Predicted δ ppm)4-acetamido-2-chlorobenzoic acid (Predicted δ ppm)Rationale for Shift
¹H NMR
H-6~7.8~7.9Slight downfield shift due to reduced overall electron density.
H-3~6.7~7.5Significant downfield shift; H-3 is ortho to the now less-donating amide group.
H-5~6.5~7.0Downfield shift; H-5 is para to the now less-donating amide group.
-NH₂~4.0-6.0-Disappearance of the amine protons.
-NH (Amide)-~9.5-10.5Appearance of a broad singlet for the amide proton.
-CH₃ (Amide)-~2.1Appearance of a singlet for the acetyl methyl group.
¹³C NMR
C-4~152~140Significant upfield shift; the carbon attached to the less-donating group is less deshielded.
C-3, C-5~113, ~115~118, ~120Downfield shift due to reduced electron donation from the amide group.

Key Spectral Changes: Acylation leads to dramatic downfield shifts in the aromatic proton signals, particularly for H-3 and H-5, which are ortho and para to the nitrogen substituent.[4] This is a direct consequence of the reduced electron-donating capacity of the acetamido group compared to the amino group. In the ¹³C spectrum, the most notable change is the significant upfield shift of C-4.

Experimental Protocols

Reproducible and high-quality NMR data acquisition is contingent on rigorous experimental methodology.

Objective

To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 4-amino-2-chlorobenzoic acid and its derivatives.[2]

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analytical sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄).[5] DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable -COOH and -NH₂ protons.

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

    • Reference the spectrum to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak (e.g., DMSO at ~2.50 ppm).[6]

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Typical Parameters:

      • Pulse Angle: 45-90°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (a longer delay is often needed for quaternary carbons and carbonyls).

    • Reference the spectrum similarly to the ¹H spectrum (e.g., DMSO-d₆ at ~39.52 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process reference Reference to Standard (TMS/Solvent) process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Peaks & Analyze Coupling integrate->assign structure Elucidate Structure assign->structure

Caption: Standard workflow for NMR sample analysis.

Conclusion

The NMR spectra of 4-amino-2-chlorobenzoic acid and its derivatives are highly informative, providing a clear picture of their molecular structure. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic nature of the substituents. By converting the amino and carboxylic acid groups into other functionalities, we observe predictable and rational changes in the spectra, reinforcing our understanding of fundamental structure-property relationships. This guide serves as a practical reference for interpreting these spectra, but it must be emphasized that high-quality, experimentally acquired data is the gold standard for definitive structural confirmation.

References

  • Koczon, P., Baranska, H., & Lewandowski, W. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 3(2), 71-75.
  • Silva, A. M. G., et al. (2025). Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)methylidene]- amino}-2-hydroxybenzoic Acid. ACS Omega. [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Supporting Information for "Potassium-Sodium Heptazine Imide as a Highly Efficient Catalyst for the Synthesis of Benzoic Acids". (n.d.). Royal Society of Chemistry. [Link]

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(1), o153. [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Monti, D., Orsini, F., & Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-Substituted Benzoic Acids and Phenylacetic Acids. Spectroscopy Letters, 19(1), 91-99. [Link]

  • Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(14), 2589-2594. [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Brown, D. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Karon, K., et al. (2018). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 23(11), 2993. [Link]

  • Jones, G. D., et al. (1998). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Biochemical Journal, 330(Pt 2), 827–834. [Link]

  • Zakrzewski, J., et al. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Journal of the Brazilian Chemical Society, 18(6), 1209-1214. [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? [Link]

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A Senior Application Scientist's Comparative Guide to N-Fmoc-4-amino-2-chlorobenzoic Acid and its Dihalogenated Congeners in Peptide Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug discovery, the choice of building blocks is paramount. Unnatural amino acids, particularly those with halogen substitutions, offer a powerful toolkit to modulate the physicochemical and pharmacological properties of peptides.[1][2] This guide provides an in-depth, objective comparison of N-Fmoc-4-amino-2-chlorobenzoic acid with other Fmoc-dihalogenated aminobenzoic acids, offering field-proven insights and experimental context to inform your research and development endeavors.

The Strategic Advantage of Halogenation in Peptide Scaffolds

The introduction of halogens onto amino acid scaffolds is a well-established strategy to enhance the druglike properties of peptides. Halogenation can influence lipophilicity, metabolic stability, and binding affinity through favorable halogen bonding interactions.[2][3] The specific halogen, its position on the aromatic ring, and the overall substitution pattern collectively dictate the resulting impact on the peptide's conformation and biological activity.[2]

This guide will focus on a class of these valuable building blocks: Fmoc-protected halogenated aminobenzoic acids. These rigid scaffolds, when incorporated into peptide chains, can induce specific turns and conformations, making them invaluable for creating peptidomimetics with constrained topologies.

Core Building Block: this compound

This compound serves as our baseline for comparison. It is a widely used building block for introducing a constrained turn in a peptide sequence. The chlorine atom at the ortho position to the carboxylic acid introduces significant steric hindrance, which influences both the reactivity of the carboxyl group and the rotational freedom around the aryl-carbonyl bond.

Comparative Analysis: Steric and Electronic Effects of Dihalogenation

The performance of Fmoc-dihalogenated aminobenzoic acids in solid-phase peptide synthesis (SPPS) is primarily governed by the interplay of steric and electronic effects imparted by the halogen substituents. These effects directly influence coupling efficiency and the potential for side reactions like racemization.

Physicochemical Properties of Selected Fmoc-Dihalogenated Aminobenzoic Acids
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Steric/Electronic Features
This compound C22H16ClNO4393.82Moderate steric hindrance from ortho-Cl. Electron-withdrawing.
N-Fmoc-4-amino-2,6-dichlorobenzoic acid C22H15Cl2NO4428.27High steric hindrance from di-ortho-Cl. Strong electron-withdrawing effect.
N-Fmoc-4-amino-2-fluorobenzoic acid C22H16FNO4377.37Lower steric hindrance than Cl. Strong electron-withdrawing effect.
N-Fmoc-4-amino-2,5-difluorobenzoic acid C22H15F2NO4395.35Moderate steric hindrance. Significant alteration of ring electronics.

This table presents a selection of representative dihalogenated analogs for comparative discussion. The properties of other isomers (e.g., 3,5-dichloro) would differ based on the substitution pattern.

The "Ortho Effect": A Double-Edged Sword in Coupling Reactions

The presence of a substituent at the ortho position to a carboxylic acid on a benzene ring, known as the "ortho effect," can significantly impact its acidity and reactivity.[4] In the context of our aminobenzoic acids, an ortho-halogen introduces steric hindrance that can twist the carboxyl group out of the plane of the aromatic ring.[4] This disruption of resonance can increase the acidity of the carboxylic acid, which might be expected to facilitate activation. However, this same steric bulk presents a significant challenge for the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain) during the coupling step.

Caption: The dual impact of the ortho effect on coupling reactions.

This compound vs. N-Fmoc-4-amino-2,6-dichlorobenzoic acid:

The addition of a second chlorine atom at the other ortho position in N-Fmoc-4-amino-2,6-dichlorobenzoic acid dramatically increases steric hindrance around the carboxylic acid. This di-ortho substitution makes coupling significantly more challenging than with the mono-ortho chlorinated analog. To achieve acceptable coupling yields with such sterically demanding building blocks, the use of highly efficient coupling reagents and potentially longer reaction times or elevated temperatures is often necessary.

This compound vs. N-Fmoc-4-amino-2-fluorobenzoic acid:

Fluorine is smaller than chlorine, and thus the steric hindrance from an ortho-fluoro substituent is less pronounced. This would generally lead to faster and more efficient coupling for the fluorinated analog compared to the chlorinated one, assuming similar electronic effects.

Experimental Considerations and Protocols

The successful incorporation of these sterically hindered, electron-deficient amino acids into a peptide sequence requires careful optimization of the solid-phase peptide synthesis (SPPS) protocol.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling of Fmoc-Dihalogenated Aminobenzoic Acid (e.g., HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 NextAA Coupling of Next Fmoc-Amino Acid Wash3->NextAA Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) NextAA->Cleavage Repeat Cycles Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for incorporating Fmoc-dihalogenated aminobenzoic acids in SPPS.

Detailed Experimental Protocol: Coupling of this compound

This protocol provides a starting point for the manual coupling of this compound. Optimization may be required based on the specific peptide sequence and resin.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagent (e.g., HATU, HCTU)[5]

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Fmoc deprotection solution (e.g., 20% piperidine in N,N-Dimethylformamide (DMF))

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the this compound (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored using a qualitative test such as the Kaiser test.[6]

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.

Mitigating Racemization

While aromatic amino acids are generally less prone to racemization than some aliphatic counterparts, the activating conditions used in peptide coupling can still induce epimerization.[7] The electron-withdrawing nature of the halogen substituents can increase the acidity of the alpha-proton, potentially making these compounds more susceptible to racemization under basic conditions.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: Use of coupling reagents known to suppress racemization, such as those based on ethyl (hydroxyimino)cyanoacetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt).[8] COMU, which incorporates Oxyma, has been shown to be very efficient with a low tendency for racemization.[8]

  • Control of Base: The choice and amount of base used during coupling are critical. Using a weaker base or a sterically hindered base like 2,4,6-collidine can sometimes reduce racemization.

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid to reduce the lifetime of the highly reactive intermediate that is prone to racemization.

Performance Comparison and Recommendations

FeatureThis compoundN-Fmoc-4-amino-2,6-dichlorobenzoic acidN-Fmoc-4-amino-2-fluorobenzoic acid
Coupling Efficiency Moderate to good with standard coupling reagents. May require longer coupling times than non-hindered amino acids.Low. Requires highly efficient coupling reagents (e.g., COMU, HATU) and optimized conditions (longer time, possibly elevated temperature).Good to excellent. Generally couples more efficiently than the chloro-analog due to lower steric bulk.
Racemization Potential Moderate. Dependent on coupling conditions.Moderate to high. Increased steric strain can sometimes promote racemization. Careful selection of reagents is crucial.Moderate. Similar to the chloro-analog, but potentially lower due to faster coupling kinetics.
Impact on Peptide Structure Induces a well-defined β-turn.Induces a highly constrained conformation.Induces a β-turn, with subtle differences in geometry compared to the chloro-analog.
Recommended Coupling Reagents HCTU, HATU, COMU[5][8]COMU, HATU with extended coupling times.[8]HCTU, HATU, COMU.[5][8]

Conclusion: A Strategic Choice for Peptide Design

The selection of a specific Fmoc-dihalogenated aminobenzoic acid is a strategic decision that should be guided by the desired properties of the final peptide.

  • This compound represents a robust and well-characterized building block for introducing a constrained turn. Its reactivity is manageable with standard, modern SPPS protocols.

  • N-Fmoc-4-amino-2,6-dichlorobenzoic acid should be chosen when a highly rigid and constrained conformation is the primary goal. Researchers must be prepared to address the significant synthetic challenges associated with its high steric hindrance.

  • Fmoc-aminobenzoic acids with fluorine substitutions offer a nuanced alternative. The smaller size of fluorine can lead to improved coupling efficiency, while its high electronegativity can still provide the desired electronic effects and potential for favorable halogen bonding interactions.

Ultimately, the successful application of these valuable building blocks hinges on a thorough understanding of their inherent reactivity and a willingness to optimize synthetic protocols. This guide provides a foundational framework for making informed decisions in the rational design and synthesis of novel peptidomimetics and other complex peptide structures.

References

  • Babel, A. M. (n.d.). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot. BearWorks. Retrieved from [Link]

  • Danelius, E., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3097-3103. Retrieved from [Link]

  • Chantell, C. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Khatavi, S. Y., & Kantharaju, K. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and Peptide Letters, 28(6), 699–707. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. Retrieved from [Link]

  • Tossi, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(21), 6463. Retrieved from [Link]

  • Płaziński, W., et al. (2021). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study. Crystal Growth & Design, 21(10), 5769-5780. Retrieved from [Link]

  • Singh, V., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1941–1990. Retrieved from [Link]

  • Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(3), 246–255. Retrieved from [Link]

  • Lewandowska, H., et al. (2004). The Influence of Halogens on the Electronic System of Biologically Important Ligands: Spectroscopic Study of Halogenobenzoic Acids, Halogenobenzoates and 5-Halogenouracils. Inorganica Chimica Acta, 357(9), 2599-2608. Retrieved from [Link]

  • Otaka, A., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 12(1), 5373. Retrieved from [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 917–932. Retrieved from [Link]

  • Tossi, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(21), 6463. Retrieved from [Link]

  • Sharma, G., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15682. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Kumar, A., et al. (2021). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Natural Product Reports, 38(11), 2056–2072. Retrieved from [Link]

  • Lee, Y.-S., et al. (2021). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 6(43), 28746–28752. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Carpino, L. A., et al. (1993). (1H-7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium Hexafluorophosphate, 7-Azabenzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium Hexafluorophosphate, and 7-Azabenzotriazol-1-yl N,N,N',N'-Tetramethyluronium Hexafluorophosphate: New and More Effective Peptide Coupling Reagents Related to the BOP and HBTU Reagents. Angewandte Chemie International Edition in English, 32(9), 1337-1340.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221.
  • Master Organic Chemistry. (2018, March 5). Why are halogens ortho- para- directors?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. Retrieved from [Link]

  • Sharma, G., et al. (2022). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271. Retrieved from [Link]

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Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of N-Fmoc-4-amino-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of complex peptides, the selection of non-canonical amino acid building blocks is a critical decision point, balancing desired molecular attributes against process economics. This guide provides an in-depth cost-benefit analysis of utilizing N-Fmoc-4-amino-2-chlorobenzoic acid, a specialized building block for introducing a constrained, functionalized aromatic scaffold into peptidomimetics and other advanced therapeutics.

The incorporation of unnatural amino acids (UAAs) is a powerful strategy in modern drug discovery, offering a route to peptides with enhanced stability, improved potency, and novel functionalities.[1][2] this compound (Fmoc-4A2CBA) is one such UAA, designed to impart specific conformational constraints and introduce a unique chemical handle for further modification. However, the decision to incorporate such a specialized monomer into a large-scale synthesis campaign requires a thorough evaluation of its costs and benefits compared to more conventional alternatives.

The Strategic Value of this compound in Peptide Synthesis

The structure of this compound offers several distinct advantages in the design of novel peptide-based drugs. The substituted benzene ring acts as a rigid scaffold, limiting the conformational flexibility of the peptide backbone. This can be crucial for locking the peptide into a bioactive conformation, thereby increasing its affinity and specificity for a biological target.[3]

The presence of the chlorine atom is not merely a steric bulky group; it can also engage in halogen bonding, a non-covalent interaction that can further stabilize peptide secondary structures like β-hairpins.[4] Furthermore, the chloro- and amino-substituents provide valuable chemical handles for post-synthesis modification or for modulating the electronic properties of the aromatic ring, which can influence binding interactions and pharmacokinetic properties. The use of halogenated amino acids has been shown to be a valuable tool in tuning the physicochemical and structural properties of modified polypeptides.[5]

Cost Analysis: A Multifaceted Perspective

The primary drawback of employing specialized UAAs like Fmoc-4A2CBA is their significantly higher cost compared to standard proteinogenic amino acids. While bulk pricing is subject to negotiation with suppliers and depends on the quantity required, a general cost comparison highlights this disparity.

CompoundSmall-Scale Price (per gram)Estimated Bulk Price (per kg)Key Considerations
This compound ~$100 - $300+Subject to custom synthesis quotes; likely in the range of tens of thousands of dollars.Higher initial raw material cost. Potential for longer lead times for large quantities.
N-Fmoc-4-aminobenzoic acid ~$20 - $60[]Significantly lower than the chlorinated analog.Lacks the conformational and electronic influence of the chlorine substituent.
Standard Fmoc-Amino Acids (e.g., Fmoc-Ala-OH) <$10~$1,000 - $5,000Readily available and most economical option. Does not provide the structural constraints of an aromatic scaffold.
Other Non-Canonical Aromatic Amino Acids Varies widelyHighly variable based on complexity and scale.Offers alternative scaffolds but with their own cost and synthesis challenges.

Note: Prices are estimates and can vary significantly between suppliers and purchase volumes.

The direct cost of the building block is, however, only one part of the overall economic equation. A comprehensive cost-benefit analysis must also consider the following factors:

  • Synthesis of the Building Block: If not commercially available in the required quantities, the cost of custom synthesis for Fmoc-4A2CBA must be factored in. This includes raw material costs for the precursor 2-chloro-4-nitrobenzoic acid, reagents for the reduction of the nitro group and subsequent Fmoc protection, as well as labor and purification costs.[7]

  • Coupling Efficiency and Cycle Time: Sterically hindered amino acids can exhibit slower coupling kinetics, potentially requiring longer reaction times, double coupling steps, or the use of more expensive coupling reagents to achieve high yields.[5][8] This can increase solvent consumption, reagent cost, and overall synthesis time, impacting the throughput of a large-scale campaign.

  • Downstream Processing and Purification: The incorporation of hydrophobic, unnatural amino acids can sometimes complicate the purification of the final peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[9] This may necessitate the development of specialized purification protocols, potentially increasing solvent usage and reducing overall yield.

  • Final Product Yield and Purity: The ultimate measure of cost-effectiveness is the overall yield of the final, purified peptide. A higher-cost building block may be justified if its use leads to a more efficient overall synthesis with fewer side products and a higher final yield.

Benefit Analysis: Performance and Process Efficiency

The "benefit" of using this compound extends beyond its impact on the final peptide's properties to its performance within the synthesis process itself.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following is a general protocol for the incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Rink Amide resin

  • N-Fmoc-protected amino acids

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, IPA

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Amino Acid Coupling (Standard Amino Acids):

    • Pre-activate the standard Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (5x).

  • Coupling of this compound:

    • Due to potential steric hindrance, a double coupling may be beneficial.

    • Pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated solution to the resin and react for 2-4 hours.

    • After washing, repeat the coupling step with a fresh solution of activated this compound for another 2-4 hours or overnight.

    • Thoroughly wash the resin.

  • Iterative Cycles: Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours. Filter the resin and collect the filtrate.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by RP-HPLC.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "General workflow for Solid-Phase Peptide Synthesis (SPPS)."

Comparative Performance and Alternatives

The primary alternatives to this compound fall into two categories:

  • Simpler Aromatic Scaffolds: This includes the unsubstituted N-Fmoc-4-aminobenzoic acid and its other positional isomers. These are significantly less expensive but lack the specific conformational and electronic properties imparted by the chlorine atom. Their coupling kinetics are generally more favorable due to less steric hindrance.

  • Other Conformationally Constrained Non-Canonical Amino Acids: A wide variety of UAAs are available that can induce turns or rigidify peptide backbones.[10] The choice of a specific alternative will depend on the desired final structure and properties of the peptide. The cost and synthetic accessibility of these alternatives vary widely.

The decision to use Fmoc-4A2CBA should be based on a careful evaluation of whether the potential benefits in terms of the final peptide's activity and properties outweigh the increased raw material cost and potentially more challenging synthesis. For high-value therapeutic peptides where a specific conformation is essential for efficacy, the additional cost may be readily justified.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Decision-making pathway for selecting a constrained amino acid."

Conclusion

This compound is a valuable but costly building block for the large-scale synthesis of complex peptides. Its ability to impart conformational rigidity and provide a functional handle for further modification can be a significant advantage in the development of potent and stable peptide therapeutics. However, the high cost and potential for more challenging coupling and purification necessitate a careful cost-benefit analysis.

For projects where the specific structural features provided by this UAA are critical for biological activity, the investment is likely to be worthwhile. In cases where a less constrained or functionalized scaffold is sufficient, more economical alternatives should be considered. Ultimately, the decision must be made on a case-by-case basis, weighing the desired final product attributes against the realities of large-scale manufacturing economics.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (2015). Retrieved from [Link]

  • Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge - Federation of American Scientists. (2023). Retrieved from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (1995). Retrieved from [Link]

  • A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed. (2024). Retrieved from [Link]

  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Retrieved from [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. (2021). Retrieved from [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. (2021). Retrieved from [Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PubMed. (2017). Retrieved from [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (2021).
  • Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin | Request PDF - ResearchGate. (2012). Retrieved from [Link]

  • An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - NIH. (2018). Retrieved from [Link]

  • SYNTHESES OF UNNATURAL AMINO ACIDS, PEPTIDES AND NOVEL FLUORESCENT MOLECULES FROM TROPOLONE. (2015). Retrieved from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - ACS Publications. (2019). Retrieved from [Link]

  • Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - MDPI. (2021). Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthetic Peptide API Manufacturing A Mini Review of Current Perspectives for Peptide Manufacturing | Request PDF - ResearchGate. (2020). Retrieved from [Link]

  • Synthetic Natural Product Inspired Cyclic Peptides | ACS Chemical Biology. (2021). Retrieved from [Link]

  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents. (2014).
  • Solid Phase Peptide Synthesis Services Market Size, Share & 2030 Growth Trends Report. (2025). Retrieved from [Link]

  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. (2022). Retrieved from [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis - CEM. (n.d.). Retrieved from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013). Retrieved from [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (2016).
  • Overcoming Challenges in Complex Peptide Purification - Neuland Labs. (2018). Retrieved from [Link]

  • economical large-scale peptide synthesis Starting at €1.66 per amino acid. (n.d.). Retrieved from [Link]

  • Why is solid phase peptide synthesis limited to 70 amino acids? - Reddit. (2015). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.